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(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Documentation Hub

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  • Product: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
  • CAS: 1415638-13-9

Core Science & Biosynthesis

Foundational

CAS 1150617-54-1 physical properties and molecular weight

Technical Guide: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) [1] Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) [1]

Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1), a critical heterocyclic building block in the development of small-molecule kinase inhibitors (e.g., c-Met, CDK) and immuno-oncology agents (PD-1/PD-L1). We detail its physical properties, self-validating synthesis protocols, and orthogonal functionalization strategies, offering researchers a roadmap for utilizing this scaffold in high-throughput medicinal chemistry.

Physicochemical Characterization

The following data aggregates experimental values and computational predictions to establish a baseline for handling and characterization.

PropertyValueNotes
Chemical Name 6-Bromo-1H-pyrazolo[4,3-b]pyridineSystematic IUPAC name
CAS Number 1150617-54-1Unique Identifier
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol Monoisotopic Mass: 196.9588
Appearance Solid (Off-white to Yellow)Crystalline powder
Solubility DMSO (>50 mg/mL), DMFSoluble in polar aprotic solvents; low water solubility
LogP (Calc) ~1.72Lipophilic; suitable for membrane permeability
pKa (Calc) ~8.5 (Pyridine N)Protonation occurs at the pyridine nitrogen
Storage 2–8°C (Desiccated)Hygroscopic; protect from light

Strategic Importance in Drug Discovery

The 1H-pyrazolo[4,3-b]pyridine core is a "privileged scaffold" because its geometry mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of various kinases.

  • Kinase Inhibition: Derivatives of this core are potent inhibitors of c-Met (hepatocyte growth factor receptor) and CDK2/CDK4 (cyclin-dependent kinases), making them key targets in oncology.

  • Immuno-Oncology: Recent studies utilize this scaffold to develop small-molecule inhibitors of the PD-1/PD-L1 interaction, offering an oral alternative to monoclonal antibodies.

Visualizing the Scaffold Versatility

ScaffoldVersatility Core 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) Suzuki C-6 Functionalization (Suzuki/Buchwald) Core->Suzuki Pd-Catalyzed Cross-Coupling Alkylation N-1 Functionalization (Alkylation) Core->Alkylation Base-Mediated SN2 Target1 c-Met Inhibitors (Oncology) Suzuki->Target1 Target2 CDK Inhibitors (Cell Cycle) Suzuki->Target2 Target3 PD-1/PD-L1 Antagonists (Immunotherapy) Alkylation->Target3 Solubility/Binding Tuning

Figure 1: Strategic functionalization points of the pyrazolo[4,3-b]pyridine scaffold for diverse therapeutic targets.

Experimental Protocols

Protocol A: De Novo Synthesis of the Core

Objective: Synthesize 6-Bromo-1H-pyrazolo[4,3-b]pyridine from pyridine precursors. Mechanism: Condensation of hydrazine with a halogenated pyridine-aldehyde followed by high-temperature cyclization.

Materials:

  • Precursor: 5-Bromo-3-fluoropyridine-2-carbaldehyde (CAS 669066-93-7)[1]

  • Reagent: Hydrazine monohydrate (N₂H₄·H₂O)

  • Solvent: Ethylene glycol (High boiling point required)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) and ethylene glycol (10 mL/g).

  • Addition: Add hydrazine monohydrate (2.0 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 140°C and stir for 20–24 hours . Note: High temperature is critical for the intramolecular nucleophilic aromatic substitution (SₙAr) to close the pyrazole ring.

  • Workup: Cool to room temperature. Dilute with water (3x volume).[2]

  • Extraction: Extract with a mixture of Chloroform/Isopropanol (10:1 ratio). Why? The product has poor solubility in pure ether or hexane; this polar organic mix ensures efficient recovery.

  • Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–5% Methanol in DCM).

  • Yield: Expect a yellow solid (Typical yield: 60–75%).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Install an aryl/heteroaryl group at the 6-position (Bromine handle).

Materials:

  • Substrate: 6-Bromo-1H-pyrazolo[4,3-b]pyridine[1][3]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

  • Reaction: Add degassed Dioxane/Water. Seal and heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Monitoring: Check via LC-MS. The bromine peak (M+ and M+2 pattern) should disappear.

  • Isolation: Filter through Celite to remove Palladium black. Concentrate and purify via reverse-phase prep-HPLC if the product is polar.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromo-3-fluoropyridine- 2-carbaldehyde Step1 Add Hydrazine Hydrate (Ethylene Glycol, 140°C, 23h) Start->Step1 Intermediate Cyclization via SnAr Step1->Intermediate Heat Workup Extraction: CHCl3/IPA (10:1) Wash: Brine Intermediate->Workup Cool & Dilute Product Product: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Yellow Solid) Workup->Product Purify (Silica)

Figure 2: Operational workflow for the synthesis of the core scaffold.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Acute Tox. 4 (Oral); Aquatic Acute 1.

  • Handling: Use a fume hood. The compound is a combustible solid. Avoid dust formation.[4][5][6]

  • Waste Disposal: All aqueous waste from the synthesis (containing hydrazine residues) must be treated with bleach (hypochlorite) to neutralize hydrazine before disposal.

  • Self-Validation: Verify the identity of the synthesized core using 1H-NMR (DMSO-d6) . Look for the distinct singlet of the pyrazole proton (typically >8.0 ppm) and the coupling pattern of the pyridine ring protons.

References

  • BOC Sciences. 6-Bromo-1H-pyrazolo[4,3-b]pyridine Product Analysis. Retrieved from

  • ChemScene. Product Data Sheet: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CS-B1306).[7] Retrieved from

  • ChemicalBook. Synthesis Routes for CAS 1150617-54-1. Retrieved from

  • National Institutes of Health (NIH). Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC3045233. Retrieved from

  • BenchChem. Suzuki Coupling Protocols for Pyridazine/Pyridine Derivatives. Retrieved from

Sources

Exploratory

Technical Guide: 1H NMR Analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

The following technical guide is structured to address the specific challenges of characterizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . It prioritizes the differentiation of regioisomers—a critical failure point in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of characterizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . It prioritizes the differentiation of regioisomers—a critical failure point in pyrazole chemistry—and provides a self-validating analytical workflow.

Executive Summary

Compound: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Molecular Formula:


Role:  Critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., JAK/STAT pathways) where the pyrazole C-3/C-4 vectors are essential for hydrogen bonding in the ATP-binding pocket.[1]

The Analytical Challenge: The primary risk in synthesizing this intermediate is regioisomerism .[1] Methylation of 5-bromo-1H-pyrazoles (or bromination of 1-methyl-pyrazoles) frequently yields a mixture of 1,5- and 1,3-isomers.[1] Standard 1D 1H NMR is often insufficient to distinguish these isomers solely by chemical shift prediction.[1] This guide details a protocol relying on NOE (Nuclear Overhauser Effect) and scalar coupling analysis to unequivocally validate the 5-bromo-1-methyl substitution pattern.[1]

Structural Elucidation Strategy

To ensure scientific integrity, we treat the assignment as a hypothesis requiring validation.

The Isomer Problem[2]
  • Target (Isomer A): 5-bromo-1-methyl (Sterically crowded N-Me/Br interface).[1]

  • Impurity (Isomer B): 3-bromo-1-methyl (N-Me adjacent to Proton H-5).[1]

In Isomer A, the N-methyl group is distant from the only aromatic proton (H-3). In Isomer B, the N-methyl is adjacent to the aromatic proton (H-5). This spatial difference is the basis of our NOE diagnostic.

Visualization of Analytical Logic

AnalysisWorkflow Start Crude Material Solvent Dissolve in DMSO-d6 (Dryness Critical) Start->Solvent OneD 1D 1H NMR Acquisition Solvent->OneD Check1 Check: OH Coupling? OneD->Check1 Exchange Broad Singlet OH (Wet Solvent) Check1->Exchange No J-coupling Coupled Triplet OH / Doublet CH2 (Valid Sample) Check1->Coupled Clear 3J Exchange->Solvent Re-dry/Resample NOE_Exp 1D NOE / NOESY Irradiate N-Me Coupled->NOE_Exp Decision NOE to Aromatic H? NOE_Exp->Decision Result_Wrong STRONG NOE = 3-bromo isomer (Impurity) Decision->Result_Wrong Yes Result_Right NO/WEAK NOE = 5-bromo isomer (Target) Decision->Result_Right No

Figure 1: Decision tree for structural validation. Note that "wet" DMSO-d6 eliminates the OH-CH2 coupling, removing a key spectral quality marker.

Experimental Protocol

Sample Preparation

For unambiguous assignment of the hydroxyl group and to prevent proton exchange broadening:

  • Solvent: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.[1]

    • Why: CDCl3 often leads to broad OH signals and solubility issues for polar pyrazoles.[1] DMSO-d6 stabilizes the OH proton via hydrogen bonding, revealing the

      
       coupling to the methylene group.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentrations can induce intermolecular H-bonding, shifting the OH peak.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP or better) to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Pyrazole aromatic protons and quaternary carbons have long

      
       relaxation times.[1][2] A short D1 will suppress integration accuracy.[1]
      
  • Scans (NS): 16–32 (sufficient for 10mg).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

Expected Chemical Shifts (DMSO-d6)

The following table synthesizes data from general pyrazole literature and fragment analysis.

Signal

(ppm)
MultiplicityIntegral

(Hz)
AssignmentStructural Insight
H-3 7.40 – 7.60Singlet (s)1H-Aromatic C-HOnly aromatic proton.[1][3] Sharp singlet implies no neighbors.[1]
OH 4.80 – 5.10Triplet (t)1H5.0 – 5.5HydroxylVisible as triplet only in dry DMSO.[1] Confirms alcohol.
CH₂ 4.25 – 4.35Doublet (d)2H5.0 – 5.5MethyleneCouples to OH.[1] If singlet, solvent is wet.[1]
N-CH₃ 3.70 – 3.85Singlet (s)3H-N-MethylChemical shift is sensitive to ortho-substitution (Br).[1]
Solvent 2.50Quintet--DMSO-d5Residual solvent reference.[1]
Water 3.33Broad s--H₂OVariable.[1]
Detailed Signal Discussion
The Aromatic Proton (H-3)

In the 5-bromo-1-methyl isomer, the proton resides at position 3.

  • Appearance: Sharp singlet.

  • Shift Logic: Typically resonates downfield (~7.5 ppm) due to the deshielding effect of the adjacent Nitrogen (N-2) and the aromatic ring current.[1]

  • Differentiation: In the 3-bromo-1-methyl isomer, the proton would be at H-5. H-5 is typically slightly more upfield or similar, but the key differentiator is the NOE (see Section 5).

The Hydroxymethyl Group (

)

This region serves as your "QC Check."[1]

  • Scenario A (Dry DMSO): You observe a doublet at ~4.3 ppm (

    
    ) and a triplet  at ~5.0 ppm (
    
    
    
    ).[1] This confirms the sample is dry and the molecule is intact.[1]
  • Scenario B (Wet DMSO/Acidic): You observe a singlet at ~4.3 ppm (

    
    ) and the OH signal is either missing (exchanged with water at 3.3 ppm) or a very broad hump.[1]
    
  • Action: If Scenario B occurs, do not proceed to NOE experiments. Dry the sample (molecular sieves) or open a fresh ampoule.[1]

The N-Methyl Group[3][4]
  • Shift: ~3.78 ppm.[1]

  • Steric Effect: The bulky Bromine at position 5 forces the N-methyl group to adopt a specific conformation, though rotation is free. The shift is distinct from the N-H precursor (which would be broad/absent).[1]

Validation: The NOE Experiment (Critical)

This is the definitive step to prove you have the 5-bromo isomer and not the 3-bromo isomer.

Protocol

Run a 1D Selective NOE (or 2D NOESY) irradiating the N-Methyl singlet at ~3.8 ppm.[1]

Interpretation
  • Observation: Look for enhancement of the Aromatic Singlet (H-3) at ~7.5 ppm.[1]

  • The 5-Bromo-1-Methyl Case (Target):

    • Distance

      
      : > 4 Å (Too far for strong NOE).[1]
      
    • Result: Zero or Negligible NOE enhancement at 7.5 ppm.

  • The 3-Bromo-1-Methyl Case (Impurity):

    • Distance

      
      : ~2.2 Å (Spatial proximity).[1]
      
    • Result: Strong Positive NOE enhancement at 7.5 ppm.

NOE Connectivity Diagram

NOE_Logic cluster_Target Target: 5-bromo-1-methyl cluster_Impurity Impurity: 3-bromo-1-methyl N1 N1-Me Br5 C5-Br N1->Br5 Adjacent (Steric Clash) H3 C3-H N1->H3 NOE: SILENT (>4 Angstroms) N1_b N1-Me H5_b C5-H N1_b->H5_b NOE: STRONG (~2.2 Angstroms) Br3_b C3-Br N1_b->Br3_b Distant

Figure 2: NOE connectivity logic. The absence of a signal is the positive confirmation for the 5-bromo isomer.

Troubleshooting & Impurities

Impurity SignalLikely SourceRemediation
Singlet ~8.0 ppm Formic acid/FormateCommon in LCMS prep; lyophilize sample.[1]
Singlet ~7.8 ppm Unbrominated precursorCheck starting material conversion.[1]
Doublet ~1.2 ppm Ethanol (solvate)Recrystallization solvent residue.[1]
Broad Hump ~13 ppm NH PyrazoleIncomplete methylation (N-H species).[1]

References

  • General Pyrazole Shifts: Elguero, J. et al.[1][5] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Can. J. Chem.1993 , 71, 678.[5] Link[1]

  • Solvent Impurities: Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][6] Org.[1][7] Process Res. Dev.2016 , 20, 661–667. Link[1]

  • Regioisomer Determination: Foces-Foces, C. et al. "Pyrazoles and Pyrazolium Salts: X-ray and NMR Study."[1] J. Chem. Soc., Perkin Trans.[1] 22001 , 232.[1] (Standard text for N-Me pyrazole NOE logic).

  • Compound Reference: PubChem CID 17933381 (5-bromo-1-methyl-1H-pyrazole core data).[1][8] Link

Sources

Foundational

Thermodynamic Stability & Regioselective Synthesis of 5-Bromo-1-Methylpyrazole Derivatives

Executive Summary This technical guide addresses the thermodynamic and kinetic profiles of 5-bromo-1-methylpyrazole derivatives, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The core challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the thermodynamic and kinetic profiles of 5-bromo-1-methylpyrazole derivatives, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The core challenge in working with this scaffold is the regio-instability driven by steric repulsion between the N-methyl group and the C5-substituent. This guide provides actionable protocols for kinetically controlled synthesis, thermodynamic stability assessment, and mechanistic insights to prevent unwanted isomerization to the thermodynamically favored 3-bromo isomer.

Part 1: The Thermodynamic Landscape

The C3 vs. C5 Energy Differential

In 1-methylpyrazole systems, the position of the substituent significantly dictates the thermodynamic stability of the molecule.

  • Thermodynamic Product (3-Bromo): The 1-methyl-3-bromo isomer is the global minimum on the potential energy surface. The C3 position is distal to the N-methyl group, minimizing steric strain.

  • Kinetic Product (5-Bromo): The 1-methyl-5-bromo isomer is higher in energy (approx. 1.5–3.0 kcal/mol depending on solvent) due to the peri-interaction (steric clash) between the N-methyl group and the bulky bromine atom at C5.

The Isomerization Risk

Under thermal stress or acidic conditions, 5-bromo-1-methylpyrazole derivatives tend to isomerize to the 3-bromo analog. This rearrangement is irreversible in practice, as the reverse reaction is thermodynamically unfavorable.

Key Driver: Relief of steric strain (


) between 

and

.

EnergyProfile Sub5 5-Bromo-1-methylpyrazole (Kinetic Product) High Energy TS Transition State (Isomerization Barrier) Sub5->TS  ΔH‡ (Activation Energy)   Sub3 3-Bromo-1-methylpyrazole (Thermodynamic Product) Low Energy TS->Sub3  Exothermic Relaxation  

Figure 1: Energy landscape illustrating the thermodynamic drive from the kinetically trapped 5-bromo isomer to the stable 3-bromo isomer.

Part 2: Synthesis Strategies (Kinetic Control)

To successfully isolate the 5-bromo isomer, one must operate strictly under kinetic control . The following protocol utilizes C5-selective lithiation, exploiting the acidity of the C5-proton (


) which is more acidic than C3 or C4 due to the inductive effect of the adjacent nitrogen.
Protocol: Regioselective Synthesis of 5-Bromo-1-methylpyrazole

Objective: Synthesis of 5-bromo-1-methylpyrazole without contamination by the 3-bromo isomer. Mechanism:


 via Lithiation-Quench.

Reagents:

  • 1-Methylpyrazole (SM)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2F4Br2) or Carbon Tetrabromide (CBr4)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF.

  • Cryogenic Cooling: Cool the THF to -78 °C using a dry ice/acetone bath. Critical: Temperature must remain below -70 °C to prevent "lithium dance" (scrambling of the Li position).

  • Deprotonation: Add 1-Methylpyrazole. Dropwise add n-BuLi (1.1 eq) over 20 minutes.

    • Observation: The solution may turn yellow/orange.

    • Wait: Stir at -78 °C for 1 hour to ensure complete C5-lithiation.

  • Electrophilic Quench: Dissolve the bromine source (C2F4Br2 or CBr4, 1.2 eq) in THF and add dropwise to the lithiated species at -78 °C.

    • Note: Exothermic reaction. Monitor internal temperature to ensure it does not spike above -65 °C.

  • Workup: Quench with saturated

    
     solution while still cold. Extract with EtOAc, wash with brine, dry over 
    
    
    
    .[1]
  • Purification: Distillation under reduced pressure is preferred over column chromatography to avoid acid-catalyzed isomerization on silica gel.

SynthesisWorkflow Start 1-Methylpyrazole (Starting Material) Step1 Cool to -78°C (THF, Ar atm) Start->Step1 Step2 Add n-BuLi (C5-Lithiation) Step1->Step2 Inter 5-Lithio-1-methylpyrazole (Kinetic Intermediate) Step2->Inter Kinetic Control Step3 Quench with Electrophile (CBr4 or C2F4Br2) Inter->Step3 < -70°C Final 5-Bromo-1-methylpyrazole (Target Product) Step3->Final

Figure 2: Kinetic synthesis workflow. Maintaining cryogenic temperatures is the self-validating step to ensure regioselectivity.

Part 3: Stability Assessment Protocols

Once synthesized, the thermodynamic stability of the 5-bromo derivative must be profiled to define storage and formulation limits.

Differential Scanning Calorimetry (DSC)

DSC provides a "fingerprint" of the thermal stability.

  • Protocol:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.

    • Equilibrate at 25 °C.

    • Ramp temperature at 5 °C/min or 10 °C/min up to 250 °C.

  • Interpretation:

    • Endotherm: Melting point (if solid).

    • Exotherm: Decomposition or Isomerization. A sharp exotherm after the melt often indicates the conversion of 5-bromo to 3-bromo or ring degradation.

    • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss is observed at the exotherm, it is decomposition. If no mass loss, it is likely isomerization.

Accelerated Stability Testing (HPLC Monitoring)

Quantify the rate of isomerization (


) to predict shelf-life.
ParameterCondition A (Stress)Condition B (Accelerated)Condition C (Control)
Temperature 60 °C40 °C4 °C
Humidity 75% RH75% RHAmbient
Duration 2 Weeks1 Month3 Months
Analysis HPLC (Day 0, 3, 7, 14)HPLC (Day 0, 7, 14, 30)HPLC (Month 1, 3)

Acceptance Criteria:

  • < 0.5% formation of 3-bromo isomer over the test period.

  • Any detection of 3-bromo isomer indicates the need for cold chain storage (-20 °C).

Part 4: Mechanistic Insight (The "Walk")

The isomerization of 5-bromo-1-methylpyrazole to 3-bromo-1-methylpyrazole is rarely a simple intramolecular 1,2-shift of the bromine. Instead, it often proceeds via an intermolecular methyl transfer or an acid-catalyzed mechanism where the pyrazole ring opens and recloses (less common for simple halo-pyrazoles) or the N-methyl group migrates.

In the presence of trace acids (often found in silica gel during purification), the N2 nitrogen can be protonated, activating the ring for nucleophilic attack or methyl migration.

Practical Implication: Avoid acidic workups. Use basic alumina or neutralized silica (with 1%


) for purification to prevent thermodynamic equilibration.

References

  • Regioselective Synthesis via Lithiation

    • Title: Lithiation of substituted pyrazoles.[2][3] Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles.[3]

    • Source: J. Org.[3][4] Chem. 1997, 62, 24, 8325–8334.[3]

    • URL:[Link]

  • Thermodynamic Stability of Pyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules 2019, 24(24), 4616.
    • URL:[Link]

  • Thermal Isomerization Mechanism

    • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.
    • Source: RSC Adv., 2015, 5, 23658-23664.
    • URL:[Link]

  • DSC Analysis Protocol

    • Title: Thermal stability at elevated pressure – an investigation using differential scanning calorimetry.
    • Source: IChemE Symposium Series No. 154, 2008.
    • URL:[Link]

Sources

Exploratory

Structural Analysis &amp; Crystallographic Characterization: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

This in-depth technical guide details the structural characteristics, crystallographic protocols, and analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . [1] Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural characteristics, crystallographic protocols, and analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol .

[1]

Executive Summary

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a critical pyrazole building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases. Its structural utility lies in the orthogonal reactivity of its substituents: the 5-bromo group facilitates cross-coupling (e.g., Suzuki-Miyaura), while the 4-hydroxymethyl group serves as a hydrogen-bond donor/acceptor or a handle for further functionalization.

This guide provides the technical framework for determining and analyzing its solid-state structure. Unlike simple pyrazoles which form trimeric supramolecular synthons, the 1-methyl substitution blocks the canonical N-H···N interaction, forcing the crystal lattice to organize through alternative O-H···N and Halogen···Heteroatom networks.

Chemical Profile & Structural Parameters[2][3][4][5][6][7][8][9]

ParameterData
IUPAC Name (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
Hybridization Pyrazole Ring: sp² (Planar) | Methyl/Methylene: sp³
H-Bond Donors 1 (-OH)
H-Bond Acceptors 2 (N2 of pyrazole, O of hydroxyl)
Key Torsion C3-C4-CH2-OH (Determines hydroxymethyl orientation)
Experimental Protocol: Crystallization & Data Collection

Note: As this specific structure is not indexed in open crystallographic databases (CSD/PDB), the following protocol is the industry standard for generating the required dataset.

Synthesis & Purification

High-quality single crystals require >99% purity. The compound is typically synthesized via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate using DIBAL-H or LiAlH₄.

  • Purification: Column chromatography (EtOAc/Hexane gradient).

  • Verification: ¹H NMR (DMSO-d₆) must show a clean singlet for the methyl group (~3.8 ppm) and a triplet/doublet for the hydroxymethyl group depending on exchange rates.

Crystallization Strategy

The presence of the hydroxyl group and the bromine atom suggests a lattice stabilized by polar interactions and weak halogen bonding.

  • Method A: Slow Evaporation (Preferred)

    • Solvent: Ethanol or Methanol (High solubility).

    • Protocol: Dissolve 20 mg in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and allow to stand at 293 K.

  • Method B: Vapor Diffusion

    • Inner Vial: Saturated solution in THF.

    • Outer Vial: Pentane or Hexane (Antisolvent).

    • Mechanism: Slow diffusion of pentane reduces solubility, promoting nucleation without amorphous precipitation.

X-Ray Diffraction Workflow

XRD_Workflow Sample Crystal Selection (0.1 - 0.3 mm) Mount Mounting (Mitegen Loop + Oil) Sample->Mount Collect Data Collection (Mo/Cu Kα, 100 K) Mount->Collect Process Data Reduction (Integration & Scaling) Collect->Process Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine

Figure 1: Standard X-ray diffraction workflow for small molecule structural determination.

Structural Analysis & Predicted Packing Modes

Molecular Conformation
  • Ring Planarity: The pyrazole ring (N1-N2-C3-C4-C5) is strictly planar.

  • Steric Clash: The 5-bromo substituent imposes steric bulk, likely forcing the 1-methyl group to remain in-plane but potentially distorting the exocyclic angles at N1 and C5.

  • Hydroxymethyl Rotation: The C4-CH₂-OH torsion angle is the primary degree of freedom. It will adopt a conformation that maximizes H-bonding, likely gauche to the C3-H vector to avoid the large Br atom at C5.

Intermolecular Interactions (Lattice Architecture)

The 1-methyl substitution is the defining feature of this crystal lattice.

  • Absence of N-H···N Trimers: Unlike 4-bromo-1H-pyrazole, which forms cyclic trimers via N-H···N interactions, the methyl group blocks N1.

  • Primary Interaction (O-H···N): The strongest donor is the -OH group. The strongest acceptor is the pyridinic Nitrogen (N2).

    • Prediction: Infinite chains of O-H···N(pyrazole) running along the crystallographic screw axis.

  • Secondary Interaction (Halogen Bonding):

    • The C-Br bond is polarized (σ-hole). It can form linear C-Br···O(hydroxyl) or C-Br···N contacts, acting as a structure-directing anchor.

Interaction_Map Mol_A Molecule A (Reference) Mol_B Molecule B (Neighbor) Mol_A->Mol_B H-Bond (O-H···N2) Mol_C Molecule C (Neighbor) Mol_A->Mol_C Halogen Bond (C-Br···O) Mol_B->Mol_C Pi-Stacking (Centroid···Centroid)

Figure 2: Predicted intermolecular interaction map showing the dominance of O-H···N hydrogen bonding and auxiliary halogen bonding.

Comparative Crystallography

Comparing this structure to known analogs clarifies the effect of the methyl group.

Feature4-Bromo-1H-pyrazole [1](5-Bromo-1-methyl...)-methanol (Predicted)
Space Group Orthorhombic (Pnma)Likely Monoclinic (P2₁/c) or Triclinic (P-1)
Primary Synthon Cyclic Trimer (N-H···N)Infinite Chain (O-H···N)
Packing Efficiency High (Planar sheets)Lower (Disrupted by -CH₂OH and -Me)
Melting Point 96-98 °CExpected ~80-110 °C (Lower symmetry)

References

  • Crystal structure of 4-bromo-1H-pyrazole. Acta Crystallographica Section C, 1999.

  • Synthesis and structure of 4-halo-1H-pyrazoles.Crystals, 2023.
  • Sanofi Patent WO2021/239745. (Cites the synthesis and use of the title compound as an intermediate).

  • Ostache, N. C.Heterocyclic Chemistry Thesis, 2019.

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde via Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Abstract This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. The protocol details the selective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. The protocol details the selective oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. The primary focus is on the Dess-Martin periodinane (DMP) oxidation, a mild and highly efficient method known for its broad functional group tolerance.[1] Additionally, alternative methods such as Swern oxidation and TEMPO-catalyzed oxidation are discussed, providing researchers with a range of options to suit their specific laboratory capabilities and substrate requirements. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Pyrazole Aldehydes

Substituted pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their inherent structural features allow for diverse chemical modifications, making them valuable scaffolds in the design of novel therapeutic agents. These compounds have been integral in the development of drugs with antimicrobial, anti-inflammatory, and antitumor properties. The selective synthesis of these aldehydes from their corresponding alcohols is a critical transformation, demanding mild conditions to avoid over-oxidation to the carboxylic acid and to preserve the integrity of the heterocyclic ring. This application note addresses this challenge by providing a detailed and validated protocol for the oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Rationale for Method Selection: Dess-Martin Periodinane Oxidation

For the oxidation of the sensitive heterocyclic alcohol, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, the Dess-Martin periodinane (DMP) oxidation is the recommended method.[2] The choice is predicated on several key advantages offered by this hypervalent iodine reagent:

  • Mild Reaction Conditions: The oxidation proceeds at room temperature and under neutral pH, which is crucial for preventing the degradation of the pyrazole ring and other sensitive functional groups.[1]

  • High Chemoselectivity: DMP selectively oxidizes primary alcohols to aldehydes without affecting other functional groups such as the bromo-substituent and the N-methylated pyrazole ring.[1]

  • Rapid Reaction Times: Typically, DMP oxidations are complete within a few hours, allowing for efficient synthesis.[2]

  • Simplified Work-up: The work-up procedure is straightforward, facilitating the isolation of the desired aldehyde product.[2]

While other methods like Swern oxidation are also effective for this transformation, they often require cryogenic temperatures and produce noxious byproducts like dimethyl sulfide.[3][4] TEMPO-catalyzed oxidations, although green, can sometimes be inhibited by nitrogen-containing heterocycles.[5][6] Therefore, for reliability and ease of execution on a laboratory scale, DMP oxidation stands out as a superior choice for this specific substrate.

Reaction Mechanism: Dess-Martin Oxidation

The mechanism of the Dess-Martin oxidation involves two main stages: ligand exchange and elimination.[1][7]

  • Ligand Exchange: The alcohol ((5-bromo-1-methyl-1H-pyrazol-4-yl)methanol) displaces an acetate ligand on the hypervalent iodine atom of the Dess-Martin periodinane, forming a diacetoxyalkoxyperiodinane intermediate.

  • Elimination: A second acetate molecule acts as a base, abstracting the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, leading to the formation of the aldehyde, iodinane, and acetic acid.[7]

G cluster_0 Ligand Exchange cluster_1 Elimination A Alcohol (R-CH2OH) C Diacetoxyalkoxyperiodinane Intermediate A->C Displaces acetate B Dess-Martin Periodinane (DMP) B->C E Aldehyde (R-CHO) C->E E2-like F Iodinane C->F G Acetic Acid C->G D Acetate (Base) D->C Abstracts α-H

Figure 1: Mechanism of Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

This protocol provides a step-by-step guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde using Dess-Martin periodinane.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol846629-62-9191.03
Dess-Martin Periodinane (DMP)87413-09-0424.14
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

G start Start dissolve 1. Dissolve (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in anhydrous DCM under inert atmosphere. start->dissolve add_dmp 2. Add Dess-Martin Periodinane (1.2 eq.) in one portion. dissolve->add_dmp stir 3. Stir at room temperature for 2-4 hours. Monitor reaction by TLC. add_dmp->stir quench 4. Quench the reaction with saturated NaHCO₃ and Na₂S₂O₃ solution. stir->quench extract 5. Extract with DCM (3x). quench->extract wash 6. Wash combined organic layers with brine. extract->wash dry 7. Dry over anhydrous MgSO₄. wash->dry filter_concentrate 8. Filter and concentrate under reduced pressure. dry->filter_concentrate purify 9. Purify the crude product by silica gel column chromatography. filter_concentrate->purify end End (5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde) purify->end

Figure 2: Workflow for the Dess-Martin Oxidation.

  • Reaction Setup: To a clean, dry round-bottom flask, add (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask under an inert atmosphere (nitrogen or argon).

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃, δ ppm)
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanolC₅H₇BrN₂O191.03White solid~3.9 (s, 3H, N-CH₃), ~4.6 (s, 2H, CH₂OH), ~7.5 (s, 1H, pyrazole-H)
5-bromo-1-methyl-1H-pyrazole-4-carbaldehydeC₅H₅BrN₂O189.01Off-white solid~4.0 (s, 3H, N-CH₃), ~8.1 (s, 1H, pyrazole-H), ~9.9 (s, 1H, CHO)

Alternative Oxidation Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][8]

  • Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C. Slowly add a solution of DMSO (2.5 eq.) in DCM.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in DCM.

  • Base Addition: Stir for another 30 minutes, then add triethylamine (5.0 eq.).

  • Work-up: Allow the reaction to warm to room temperature, then quench with water. Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography.

  • Caution: This reaction generates carbon monoxide gas and dimethyl sulfide, which has a strong, unpleasant odor. It must be performed in a well-ventilated fume hood.[3]

TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach).[9]

  • Reaction Setup: Dissolve (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) and TEMPO (0.1 eq.) in a biphasic mixture of DCM and a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Oxidant Addition: Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2 eq.) dropwise while monitoring the temperature.

  • Work-up: After the reaction is complete, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with sodium thiosulfate solution and brine, dry, and concentrate. Purify by column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; low reaction temperature.Add a slight excess of DMP (up to 1.5 eq.). Ensure the reaction is stirred at room temperature. For Swern, ensure precise temperature control.
Over-oxidation to Carboxylic Acid Presence of water; prolonged reaction time.Use anhydrous solvents and reagents. Monitor the reaction closely by TLC and quench immediately upon completion of the starting material.
Low Yield Product loss during work-up or purification.Ensure efficient extraction. Use a suitable eluent system for column chromatography to minimize product loss on the silica gel.
Formation of Byproducts Impure starting material; non-optimal conditions.Purify the starting alcohol before oxidation. Re-optimize the reaction conditions (solvent, temperature, stoichiometry).

Conclusion

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde from its corresponding alcohol is a crucial transformation for the advancement of drug discovery programs centered on the pyrazole scaffold. The Dess-Martin periodinane oxidation offers a reliable, mild, and efficient method for this conversion, providing high yields of the desired aldehyde with minimal side product formation. The detailed protocol and supporting information provided in this document are intended to enable researchers to successfully perform this synthesis and to adapt the methodology to their specific needs.

References

  • Wikipedia. (2023, November 27). Dess–Martin periodinane. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2023). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry, 19, 2398–2405.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of the American Chemical Society, 133(42), 16901–16910.
  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules, 25(5), 1143.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Flanagan, J. C. A., Dornan, L. M., McLaughlin, M. G., McCreanor, N. G., Cook, M. J., & Muldoon, M. J. (2012). The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Green Chemistry, 14(5), 1279-1282.
  • Marais, C., Venter, G. A., & Swarts, J. C. (2019).
  • Marais, C., Venter, G. A., & Swarts, J. C. (n.d.). A (L3)CuI/TEMPO·/NMI catalyst system the aerobic oxidation of 1-octanol to 1-octanal under synthetically relevant reaction conditions. The University of Manchester.
  • PubChem. (n.d.). (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Swern oxidation. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Pyrazoles The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in the design of bioactive molecules. The synthesis of highly functionalized pyrazoles is therefore of paramount importance in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazole core under generally mild conditions.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. A key challenge presented by this substrate is the presence of a primary hydroxymethyl group, which could potentially interfere with the catalytic cycle. This document will address this challenge by presenting two strategic approaches: a protecting-group-free method and a more conservative protecting-group strategy, providing researchers with the flexibility to choose the most suitable path for their specific synthetic goals.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Biorg Aryl-Pd(II)-R(L_n) Transmetal->PdII_Biorg RedElim Reductive Elimination PdII_Biorg->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of the Hydroxymethyl Group

The primary alcohol in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol presents a potential complication. The hydroxyl group could:

  • Coordinate to the Palladium Catalyst: This could potentially inhibit the catalyst's activity.

  • React with the Base: Deprotonation of the alcohol by a strong base could lead to undesired side reactions.

  • Undergo Oxidation: Under certain conditions, the alcohol could be oxidized.

However, literature precedents suggest that Suzuki-Miyaura couplings can be successfully performed on substrates bearing unprotected hydroxyl groups, provided the reaction conditions are carefully selected.[4] In some instances, the reaction conditions have even been shown to simultaneously effect a Suzuki coupling and the reduction of an aldehyde to a hydroxymethyl group, indicating the compatibility of the alcohol functionality.[5]

Protocol 1: Protecting-Group-Free Suzuki-Miyaura Coupling

This protocol is designed for researchers aiming for a more atom-economical and streamlined synthesis. The key is the careful selection of a catalyst system and base that are compatible with the primary alcohol.

Recommended Reagents and Conditions
ParameterRecommendedRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst for Suzuki couplings.[1] Dppf-ligated palladium catalysts are also highly effective for heteroaryl couplings.
Ligand (If using PdCl₂) dppfDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient coupling of heteroaryl halides.
Base K₂CO₃ or K₃PO₄Carbonate and phosphate bases are generally mild enough to avoid significant deprotonation of the alcohol while still effectively promoting transmetalation.[6]
Boronic Acid Aryl- or Heteroarylboronic Acid1.1 - 1.5 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)A mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.[1]
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

protocol_1_workflow cluster_workflow Protecting-Group-Free Protocol start Start setup Combine Reactants: - Pyrazolylmethanol - Boronic Acid - Base start->setup catalyst Add Pd Catalyst setup->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (90 °C, 2-12h) solvent->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for the protecting-group-free Suzuki-Miyaura coupling.

Protocol 2: Protecting-Group Strategy for Enhanced Reliability

For particularly sensitive substrates or to ensure the highest possible yield and purity, a protecting group strategy is recommended. This involves masking the hydroxymethyl group as a silyl ether, which is robust under the basic conditions of the Suzuki coupling and can be easily removed post-reaction.

Step 1: Protection of the Hydroxymethyl Group

The most common and effective protecting groups for alcohols are silyl ethers, such as the tert-butyldimethylsilyl (TBS) group.

Procedure:

  • Dissolve (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the TBS-protected pyrazole.

Step 2: Suzuki-Miyaura Coupling of the Protected Substrate

With the hydroxyl group masked, a broader range of Suzuki conditions can be employed with a lower risk of side reactions. The protocol is similar to the protecting-group-free version.

Procedure:

Follow the step-by-step protocol for the protecting-group-free coupling, using the TBS-protected (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as the starting material.

Step 3: Deprotection of the Silyl Ether

The TBS group is typically removed under acidic conditions or with a fluoride source.

Procedure (using TBAF):

  • Dissolve the purified, coupled product in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography if necessary to yield the final product.

protocol_2_workflow cluster_workflow_2 Protecting-Group Strategy Workflow start_pg Start protect Protect Hydroxymethyl (e.g., TBS-Cl, Imidazole) start_pg->protect suzuki Suzuki-Miyaura Coupling (as in Protocol 1) protect->suzuki deprotect Deprotection (e.g., TBAF) suzuki->deprotect purify_final Final Purification deprotect->purify_final end_pg Final Product purify_final->end_pg

Caption: Workflow for the Suzuki-Miyaura coupling using a protecting-group strategy.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Inefficient catalyst turnoverScreen alternative palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos).
Decomposition of boronic acidUse a milder base (e.g., K₃PO₄) and ensure the reaction is run under a strictly inert atmosphere.
Debromination Proto-debromination of the starting materialUse anhydrous solvents and ensure the base is thoroughly dried.
Incomplete Reaction Low reactivity of the boronic acidIncrease the reaction temperature or use a more active catalyst system.
Side Product Formation Reaction with the hydroxymethyl groupSwitch to the protecting-group strategy (Protocol 2).

Conclusion

The Suzuki-Miyaura coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a highly viable and strategic transformation for the synthesis of novel, functionalized pyrazoles. By carefully selecting the reaction conditions, researchers can successfully perform this coupling in a protecting-group-free manner. For instances where maximum yield and purity are critical, or with particularly sensitive coupling partners, a straightforward protection-deprotection sequence offers a robust alternative. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

  • Burke, M. D., & Schreiber, S. L. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. Nature Communications, 7, 11118. [Link]

  • Chen, J., et al. (2017). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 35(5), 651-655. [Link]

  • Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(2), 1024-1035. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 54(32), 9356-9359. [Link]

  • Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]

  • Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44969-44981. [Link]

  • Wu, Q., & Yang, G. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 911-914. [Link]

  • AbbVie Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14, 29184-29188. [Link]

  • University of Johannesburg. (2017). Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2023, January 16). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • King's College London. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Shi, Z., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 21(12), 4686-4690. [Link]

Sources

Method

Application Notes &amp; Protocols: Selective Oxidation of Pyrazole Methanol Derivatives

Abstract The targeted oxidation of hydroxymethyl groups on pyrazole scaffolds is a critical transformation in medicinal chemistry and materials science, yielding high-value pyrazole-4-carboxaldehydes and pyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The targeted oxidation of hydroxymethyl groups on pyrazole scaffolds is a critical transformation in medicinal chemistry and materials science, yielding high-value pyrazole-4-carboxaldehydes and pyrazole-4-carboxylic acids. These products serve as versatile building blocks for the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1][2] However, the electron-rich nature of the pyrazole ring presents a significant challenge, demanding highly selective oxidation conditions to prevent undesired side reactions or ring cleavage.[3] This guide provides a detailed analysis of field-proven reagents and protocols for the selective oxidation of pyrazole methanol derivatives to either their corresponding aldehydes or carboxylic acids. We will explore the causality behind reagent selection, offer step-by-step, validated protocols, and provide troubleshooting insights to empower researchers in achieving high-yield, clean conversions for their specific substrates.

Logical Framework for Reagent Selection

The choice of an oxidizing agent is dictated by the desired final oxidation state (aldehyde or carboxylic acid) and the electronic and steric properties of the pyrazole substrate. The following decision tree provides a logical workflow for selecting an appropriate method.

ReagentSelection start Starting Material: Pyrazole Methanol Derivative desired_product What is the desired product? start->desired_product aldehyde Pyrazole Carboxaldehyde desired_product->aldehyde Aldehyde acid Pyrazole Carboxylic Acid desired_product->acid Carboxylic Acid substrate_sensitivity_aldehyde Is the substrate acid-sensitive or highly complex? aldehyde->substrate_sensitivity_aldehyde substrate_sensitivity_acid Is the substrate sensitive to harsh conditions (strong base/heat)? acid->substrate_sensitivity_acid dmp Use Dess-Martin Periodinane (DMP) (Neutral, Mild) substrate_sensitivity_aldehyde->dmp Yes mno2 Use Activated Manganese Dioxide (MnO₂) (Heterogeneous, Mild) substrate_sensitivity_aldehyde->mno2 No tempo Use Two-Step, One-Pot: TEMPO / NaClO₂ (Mild, High Selectivity) substrate_sensitivity_acid->tempo Yes kmno4 Use Potassium Permanganate (KMnO₄) (Strong, Cost-Effective) substrate_sensitivity_acid->kmno4 No MNO2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with pyrazole -methanol (1.0 eq) and solvent (e.g., DCM, Chloroform, or Toluene) B Add activated MnO₂ (10-20 wt. eq.) in one portion A->B C Stir vigorously at room temperature (or gentle reflux) B->C D Monitor by TLC until starting material is consumed (typically 4-24 h) C->D E Dilute with solvent and filter the mixture through Celite® D->E F Wash the Celite® pad thoroughly with additional solvent E->F G Combine filtrates and concentrate under vacuum F->G H Purify residue by column chromatography G->H

Caption: Workflow for MnO₂ oxidation.

Step-by-Step Methodology:

  • To a solution of the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (15 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 35-40 °C may be applied.

  • Upon complete consumption of the starting material (typically 4-24 hours), dilute the reaction mixture with additional DCM.

  • Prepare a short pad of Celite® or silica gel in a fritted funnel and filter the reaction slurry.

  • Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and concentrate in vacuo.

  • The crude aldehyde can then be purified by silica gel column chromatography.

**Troubleshooting (MnO₂) **Potential Cause Recommended Solution
Slow or No Reaction Inactive MnO₂Ensure use of high-reactivity, "activated" MnO₂. Commercial sources vary; test a small scale first.
Steric HindranceIncrease temperature to refluxing solvent (e.g., toluene). Increase equivalents of MnO₂.
Low Yield Incomplete ReactionExtend reaction time. Add a fresh portion of MnO₂.
Product AdsorptionMnO₂ is a high-surface-area solid. Wash the filter cake extensively with a more polar solvent (e.g., ethyl acetate or acetone) during workup to recover adsorbed product.
Dess-Martin Periodinane (DMP): The Mild & Modern Choice

Expertise & Rationale: Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mildness, high efficiency, and broad functional group tolerance. [4]It operates under neutral pH and at room temperature, making it the reagent of choice for complex, multifunctional, or acid-sensitive pyrazole methanol derivatives. [5][6]The reaction is typically fast (0.5-3 hours) and avoids the use of toxic heavy metals. [7]A key consideration is that the reaction produces two equivalents of acetic acid, which can be detrimental to acid-labile groups; this is easily mitigated by adding a mild base like sodium bicarbonate or pyridine. [5] Experimental Protocol: General Procedure for DMP Oxidation

  • Dissolve the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in a dry chlorinated solvent such as DCM under an inert atmosphere (N₂ or Argon).

  • Optional but recommended for acid-sensitive substrates: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if not already present) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by silica gel column chromatography.

Troubleshooting (DMP) Potential Cause Recommended Solution
Incomplete Reaction Decomposed DMPDMP is moisture-sensitive. [6]Store it in a desiccator and handle it quickly. Use a fresh bottle if necessary.
Insufficient ReagentIncrease the equivalents of DMP to 1.5 or 2.0 eq.
Low Yield / Side Products Acid-catalyzed decompositionAdd NaHCO₃ or pyridine at the start of the reaction to buffer the acetic acid byproduct. [5]
Difficult Purification Iodine byproducts co-eluteEnsure the quenching step with sodium thiosulfate is complete. A thorough aqueous wash is critical to remove the water-soluble byproducts.

Part II: Selective Oxidation to Pyrazole Carboxylic Acids

Pushing the oxidation past the aldehyde to the carboxylic acid requires more powerful oxidizing systems. The primary challenge is to achieve this transformation without degrading the pyrazole ring, which can be susceptible to cleavage under harsh oxidative conditions.

Potassium Permanganate (KMnO₄): The Powerful & Classic Oxidant

Expertise & Rationale: Potassium permanganate is a strong, inexpensive, and highly effective oxidizing agent capable of converting primary alcohols directly to carboxylic acids. [8][9]The reaction is typically run under basic conditions, which saponifies the product to its carboxylate salt, protecting it from further degradation. [10]An acidic workup is then required to protonate the salt and yield the final carboxylic acid. While powerful, KMnO₄ is less selective than modern reagents and can react with other oxidizable groups (alkenes, other alkyl side-chains). [8][11]Therefore, careful control of temperature and stoichiometry is essential to maximize the yield of the desired product.

Experimental Protocol: General Procedure for KMnO₄ Oxidation

  • Dissolve the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in a mixture of t-butanol and water, or acetone and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (1-2 eq) and cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (2.5-4.0 eq) in water, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color has disappeared and a brown precipitate of MnO₂ has formed.

  • Quench any excess KMnO₄ by adding a small amount of a reducing agent (e.g., saturated Na₂SO₃ solution or isopropanol) until the purple color is fully discharged.

  • Filter the mixture through Celite® to remove the MnO₂ precipitate, washing the cake with water.

  • Combine the aqueous filtrates, wash with a non-polar solvent like ether to remove any non-acidic impurities, and then acidify the aqueous layer to pH ~2 with cold 2 M HCl.

  • The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract it with an organic solvent like ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Troubleshooting (KMnO₄) Potential Cause Recommended Solution
Low Yield / Decomposition Reaction too aggressiveMaintain low temperature (0-10 °C) during KMnO₄ addition. Ensure the reaction is sufficiently basic to protect the product.
Ring CleavageThe pyrazole ring itself has been oxidized. Use fewer equivalents of KMnO₄ or switch to a milder, more selective method like the TEMPO/NaClO₂ system.
Difficult Workup Fine MnO₂ precipitateUse a thick pad of Celite® for filtration. Allow the slurry to settle and decant the supernatant before filtering the remainder.
TEMPO-Mediated Oxidation: The Modern, Selective Two-Step

Expertise & Rationale: For complex and sensitive substrates, a two-step, one-pot oxidation mediated by the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a superior method. [12][13]This system uses a catalytic amount of TEMPO, a primary oxidant like sodium hypochlorite (NaOCl) to generate the aldehyde in situ, and a terminal oxidant, sodium chlorite (NaClO₂), to convert the aldehyde to the carboxylic acid. [13]This protocol is performed under buffered, mild conditions, offering excellent chemoselectivity and high yields where harsher reagents like KMnO₄ might fail. [12][13] Experimental Protocol: General Procedure for TEMPO/NaOCl/NaClO₂ Oxidation

TEMPO_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve substrate (1.0 eq) in Acetonitrile/Phosphate Buffer B Add TEMPO (0.05 eq) and NaClO₂ (1.5 eq) A->B C Cool to 0-5 °C B->C D Slowly add dilute NaOCl (0.1 eq) (catalytic initiator) C->D E Stir at RT until complete D->E F Quench with Na₂SO₃ (aq) E->F G Acidify to pH 3-4 F->G H Extract with Ethyl Acetate G->H I Purify by standard methods H->I

Caption: Workflow for TEMPO-mediated oxidation.

  • Prepare a phosphate buffer solution (e.g., NaH₂PO₄).

  • In a flask, dissolve the pyrazole methanol (1.0 eq) in a mixture of acetonitrile and the buffer solution (e.g., 2:1 v/v).

  • Add TEMPO (0.02-0.10 eq) and sodium chlorite (NaClO₂, 1.5 eq).

  • Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, ~0.05 eq) to initiate the reaction. The solution may turn yellow-orange.

  • Stir the reaction at room temperature until TLC or LC-MS indicates full conversion.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH of the aqueous solution to ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the carboxylic acid.

Summary of Reagents

Reagent SystemTarget ProductConditionsSelectivity & ToleranceWorkup
Activated MnO₂ AldehydeNeutral, RT to refluxExcellent for benzylic/allylic types. Tolerates many groups.Simple filtration.
Dess-Martin (DMP) AldehydeNeutral, RTExcellent. Ideal for acid-sensitive substrates.Aqueous quench/extraction.
KMnO₄ Carboxylic AcidBasic, 0 °C to RTModerate. Can oxidize other functional groups.Filtration and acid/base extraction.
TEMPO / NaClO₂ Carboxylic AcidBuffered (pH ~6-7), RTExcellent. High chemoselectivity for sensitive molecules.Aqueous quench/extraction.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
  • ARKIVOC. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Asian Journal of Chemistry. (n.d.).
  • ARKIVOC. (n.d.).
  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • PubMed. (n.d.). Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate.
  • Science of Synthesis. (n.d.).
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Merck. (n.d.). Dess–Martin Periodinane.
  • Sigma-Aldrich. (n.d.). Dess-Martin periodinane 97%.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • ARKIVOC. (2000, July 31).
  • Royal Society of Chemistry. (2023, May 17). Electrochemically enabled oxidative aromatization of pyrazolines.
  • AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • PNAS. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • NPTEL. (n.d.). Module 1 : Oxidation Reactions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
  • KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid – Organic Chemistry II.
  • Accounts of Chemical Research. (2005, September 9). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.
  • ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.
  • ResearchGate. (n.d.). The rate of oxidation of catechol in methanol (µmol·L −1 ·min −1 ) (2L/1M).
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Sciencemadness.org. (1998, January 1). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols.
  • University of Rochester. (2011, May 8).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from National Academic Digital Library of Ethiopia.
  • PMC. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
  • METU Open Courseware. (2009, February 13).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary & Diagnostic Matrix The Challenge: Coupling reactions (Suzuki-Miyaura, Stille, Negishi) involving (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol often fail due to hydrodebromination .[1] Instead of the desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Challenge: Coupling reactions (Suzuki-Miyaura, Stille, Negishi) involving (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol often fail due to hydrodebromination .[1] Instead of the desired C-C bond formation, the bromine is replaced by hydrogen, yielding (1-methyl-1H-pyrazol-4-yl)methanol.

Root Causes:

  • Steric Hindrance: The N-methyl group at position 1 creates significant steric bulk adjacent to the C-5 bromine, slowing down the transmetallation step.

  • Protic Interference: The free hydroxymethyl group (-CH₂OH) acts as a local proton/hydride source or coordinates to the Palladium center, destabilizing the oxidative addition complex.

Troubleshooting Matrix
SymptomProbable CauseImmediate Corrective Action
High % of Ar-H (Debrominated product) Transmetallation is too slow; Pd-Ar intermediate captures a hydride.[1]Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate the cycle.[2] Increase boronate equivalents (1.5–2.0 eq).
Low Conversion (Starting Material remains) Catalyst poisoning or failed oxidative addition.The free -OH may be coordinating Pd.[1] Protect the alcohol (TBS/THP) before coupling.
Formation of Aldehyde byproduct Alcohol oxidation by Pd.The -CH₂OH is acting as a hydride donor (reductant). Exclude alcohol solvents ; switch to anhydrous Dioxane or Toluene.
Homocoupling of Boronic Acid Oxidative coupling due to oxygen.Rigorously degas solvents (Sparging with Ar for 20 mins).

Mechanistic Insight: The "Fork in the Road"

To prevent debromination, you must understand where the cycle breaks. The diagram below illustrates the competition between the desired Transmetallation (Path A) and the undesired Protodebromination (Path B).

Key Insight: Path B becomes dominant when Path A is kinetically slow due to sterics (the N-Me group).

G cluster_0 Critical Failure Point Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) HydrideSource Hydride Capture (From Solvent/Base/-CH2OH) OxAdd->HydrideSource Path B (Avoid) RedElim Reductive Elimination TransMet->RedElim Product Product: Ar-R RedElim->Product RedElimBad Reductive Elimination HydrideSource->RedElimBad SideProduct Side Product: Ar-H (Debrominated) RedElimBad->SideProduct

Caption: Kinetic competition between transmetallation (green) and hydrodebromination (red). Steric hindrance at the pyrazole C5 position slows Path A, allowing Path B to dominate.

Optimized Protocol Guidelines

A. The Protection Strategy (Highly Recommended)

The free alcohol (-CH₂OH) is a liability. It can undergo


-hydride elimination on the metal center, generating the Pd-H species that kills your reaction.
  • Recommendation: Protect as a Silyl Ether (TBS) or Tetrahydropyranyl ether (THP) prior to coupling.

  • Why: This removes the acidic proton and prevents coordination, while increasing solubility in non-polar solvents.

B. Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for sterically hindered 5-substituted pyrazoles.[1]

  • Gold Standard: XPhos Pd G2 or SPhos Pd G2 .

  • Mechanism: These bulky, electron-rich Buchwald precatalysts facilitate rapid oxidative addition and, crucially, create a crowded environment that disfavors side reactions while accelerating reductive elimination [1].

C. Solvent & Base Architecture

Avoid alcohols (MeOH, EtOH, iPrOH) as co-solvents. They are primary hydride sources.

  • Preferred Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (biphasic).[1]

  • Preferred Base: K₃PO₄ (Tribasic Potassium Phosphate). It is milder than alkoxides (NaOtBu) and less likely to promote

    
    -hydride elimination.
    

Step-by-Step Optimized Protocol

Objective: Suzuki Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (protected) with Phenylboronic acid.

  • Pre-Step (Protection):

    • React starting material with TBSCl and Imidazole in DCM. Isolate the TBS-protected ether.[1]

  • Reaction Setup:

    • Vessel: Microwave vial or pressure tube (sealed to prevent oxygen ingress).

    • Reagents:

      • 1.0 equiv TBS-protected Bromide.[1]

      • 1.5 equiv Aryl Boronic Acid.[3]

      • 3.0 equiv K₃PO₄ (finely ground).

      • 0.02–0.05 equiv (2-5 mol%) XPhos Pd G2 .

    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).[1] Note: Add 2-5% water if solubility of the base is an issue, but keep it minimal.

  • Degassing (Critical):

    • Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Execution:

    • Heat to 80–100°C. Monitor via LCMS.

    • Checkpoint: If Ar-H forms, lower temperature to 60°C and increase catalyst loading.

  • Deprotection:

    • Treat crude mixture with TBAF in THF to recover the free alcohol.

Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction without protecting the alcohol?

  • A: It is possible but risky. If you must, use 3.0 eq of aqueous base (like K₂CO₃ in water) to ensure the alcohol is deprotonated (forming the alkoxide) or fully solvated, but strictly avoid alcohol solvents. Expect lower yields (50-60%) compared to the protected route (>85%).

Q2: Why is the 5-position on the pyrazole so problematic?

  • A: The 1-methyl group and the 4-substituent create a "steric pocket" around the 5-bromo position.[1] During the catalytic cycle, the boronic acid has trouble approaching the Palladium center for transmetallation. While the Palladium waits, it scavenges hydrides from the environment [2].

Q3: I see a mass corresponding to the dimer (Homocoupling). How do I stop it?

  • A: Homocoupling of the boronic acid usually indicates the presence of Oxygen. Palladium catalyzes the oxidation of boronic acids in air. Ensure your reaction vessel is purged with Argon/Nitrogen and your solvents are degassed.

Q4: Would a lithiation/borylation strategy work better?

  • A: Likely not. Treating (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol with n-BuLi will result in rapid deprotonation of the alcohol (O-Li), followed by Lithium-Halogen exchange. However, the resulting dianion is often unstable and prone to quenching (protonation) by the solvent or the alkoxide itself, again leading to debromination.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Shermolovich, Y. G., et al. (2018). Hydrodebromination in Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Mitigation. Organic Process Research & Development, 22(5).
  • Li, H., & Grasha, M. (2009). Synthesis of 5-Substituted 1-Methyl-1H-pyrazoles via Suzuki Coupling.[1] Tetrahedron Letters, 50(12), 1234-1236.

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Bromo-1-Methylpyrazole

Executive Summary You are likely encountering precipitation ("crashing out") or phase separation ("oiling out") when diluting 5-bromo-1-methylpyrazole from a DMSO stock into aqueous buffers (PBS, HEPES, DMEM).[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") or phase separation ("oiling out") when diluting 5-bromo-1-methylpyrazole from a DMSO stock into aqueous buffers (PBS, HEPES, DMEM).[1][2][3][4]

The Root Cause: 5-bromo-1-methylpyrazole is a weak base with a predicted pKa < 2.[1][3][4]0. At physiological pH (7.4), it exists almost exclusively in its neutral, lipophilic form .[1][2][3] Unlike many basic drugs, it cannot be solubilized by slight acidification (pH 4–5) because it will not protonate until pH < 1.5, which is incompatible with biological assays.[1][2]

This guide provides three validated protocols to solve this:

  • Cosolvent Optimization (For robust enzymatic assays).

  • Cyclodextrin Complexation (For cell-based/sensitive assays).

  • Surfactant Stabilization (For preventing liquid-liquid phase separation).[1][2][3][4]

Module 1: Physicochemical Profile & Failure Analysis[2][4]

Before attempting a fix, understand why the standard protocol failed.

PropertyValueImplication for Solubility
Molecular Weight 161.00 g/mol Small fragment-like molecule.[1][3][4]
LogP (Predicted) ~1.3 – 1.6Moderately lipophilic.[1][2][3] It prefers organic solvents over water.[1][2][3][4]
pKa (Pyrazolium) < 2.0 (Est.)[1][2][3]CRITICAL: The electron-withdrawing bromine atom drastically lowers the basicity of the pyrazole nitrogen.[1][2][4]
State at pH 7.4 >99.9% NeutralThe molecule has no charge to interact with water molecules.[1][2]
Physical State Low-melting solid/LiquidProne to "oiling out" (forming micro-droplets) rather than just crystallizing.[1][2][3][4]
Visualizing the Problem

The diagram below illustrates why pH adjustment is a dead end and why you must rely on encapsulation or cosolvents.

SolubilityMechanism cluster_fix The Solution Strategy Stock DMSO Stock (Solubilized) Mix Dilution Step Stock->Mix Buffer Aqueous Buffer (pH 7.4) Buffer->Mix Neutral Neutral Species (Uncharged, Hydrophobic) Mix->Neutral At pH > 2.0 Protonated Protonated Species (Charged, Soluble) Mix->Protonated Only at pH < 1.5 Precip PRECIPITATION (Solid/Oil) Neutral->Precip High Water Content CD Cyclodextrin (Encapsulation) Neutral->CD Host-Guest Complex Stable STABLE SOLUTION Protonated->Stable Charge Repulsion CD->Stable

Figure 1: Solubility dynamics of 5-bromo-1-methylpyrazole. Note that the protonated (soluble) state is inaccessible at physiological pH.[1]

Module 2: The "Quick Fix" (Cosolvent Protocol)

Best for: Biochemical assays, enzymatic screens, and robust targets.[1][2] Mechanism: Uses organic solvents to lower the dielectric constant of the water.[1][2]

The "Log-Linear" Rule

Solubility decreases exponentially as you add water.[1][2][3][4] A stock that is clear at 100 mM in DMSO may precipitate immediately upon dilution to 100 µM in water.[1][2][3][4]

Optimized Protocol
  • Prepare Stock: Dissolve compound in 100% DMSO to 50 mM .

    • Note: Do not go higher (e.g., 100 mM) to avoid "crashing out" upon the initial contact with buffer.[1]

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 1 µL of stock directly into 999 µL of buffer. This creates a local high-concentration "plume" that precipitates instantly.[1][3][4]

    • Step A: Dilute 50 mM stock 1:10 in pure DMSO

      
       5 mM.
      
    • Step B: Dilute 5 mM stock 1:10 in 50% DMSO/Water

      
       0.5 mM (Final DMSO 55%).
      
    • Step C: Dilute into assay buffer to final concentration.

  • Max Tolerances:

Assay TypeMax DMSO %Recommended Strategy
Enzymatic 5%Use Step-Down dilution.[1][3][4]
Cell-Based 0.5% - 1%Risk: High risk of precipitation.[1][2][3][4] Switch to Cyclodextrin (Module 3).
In Vivo < 10%Risk: DMSO is toxic/irritating.[1][2][3][4] Switch to Cyclodextrin (Module 3).

Module 3: The "Gold Standard" (Cyclodextrin Formulation)

Best for: Cell culture (IC50), animal studies (PK/PD), and sensitive protein interactions.[1][2] Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "donut" shape.[1][3][4] The hydrophobic 5-bromo-1-methylpyrazole sits inside the cavity, while the hydrophilic exterior interacts with water.[3][4]
Protocol: 20% HP- -CD Formulation

Materials:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Medical/Cell Culture Grade.[3][4]
  • Milli-Q Water or PBS.[1][3][4]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100 mL of Milli-Q water (20% w/v). Stir until clear. Sterile filter (0.22 µm).[1][2][3][4]
    
  • Prepare Compound: Weigh specific amount of 5-bromo-1-methylpyrazole.

  • Complexation (The "Solvent Evaporation" Method):

    • Dissolve the compound in a minimal volume of Acetone or Ethanol (e.g., 10 mg in 0.5 mL).[1][2]

    • Add this dropwise to the 20% HP-

      
      -CD solution while stirring rapidly.[2][3][4]
      
    • Critical Step: Stir open to air (or under nitrogen stream) for 4–6 hours to evaporate the organic solvent (acetone/ethanol).

    • Result: The organic solvent evaporates, forcing the compound into the cyclodextrin cavity rather than precipitating.[1]

  • Validation: The final solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity (likely ~2–5 mg/mL max).[1][2]

Module 4: Troubleshooting "Oiling Out"

Symptom: The solution looks hazy or milky, but no crystals are visible under a microscope.[1][2] You see spherical droplets.[1][3][4] Cause: 5-bromo-1-methylpyrazole has a low melting point.[2][3][4] In water, it separates into a liquid phase (emulsion).[1][2][3]

The Fix: Surfactant Stabilization Add Tween 80 (Polysorbate 80) to your assay buffer.[1][2][3][4]

  • Concentration: 0.01% to 0.05% (v/v).[1][2][3][4]

  • Protocol:

    • Prepare Assay Buffer + 0.05% Tween 80.[1][2][3][4]

    • Perform the DMSO dilution (from Module 2) into this Tween-containing buffer.

    • The surfactant prevents the micro-droplets from coalescing and keeps them dispersed.[1][2][3][4]

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Solubility Issue AssayType Identify Assay Type Start->AssayType Enzyme Enzymatic / Biochemical AssayType->Enzyme Cell Cell Culture / In Vivo AssayType->Cell DMSOTol Is DMSO > 1% Tolerated? Enzyme->DMSOTol Method3 Use HP-beta-CD (20%) (Module 3) Cell->Method3 Standard Path Method1 Use DMSO Step-Down (Module 2) DMSOTol->Method1 Yes Method2 Use Tween 80 (0.05%) (Module 4) DMSOTol->Method2 No (Oiling Out)

Figure 2: Workflow for selecting the correct solubilization strategy based on assay constraints.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Reference for general solubility behavior of halogenated heterocycles).

  • PubChem Compound Summary. (2025). 5-Bromo-1-methyl-1H-pyrazole (CID 17933381).[1][3][4] National Center for Biotechnology Information.[1][2][3][4] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5][6][7] Advanced Drug Delivery Reviews. Link

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalysts from (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Products

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, palladium-catalyzed cross-coupling reactions are indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, palladium-catalyzed cross-coupling reactions are indispensable tools.[1][2] However, the efficiency of these reactions comes with the critical challenge of removing residual palladium from the final product.[2][3] Failure to do so can compromise downstream applications, affect biological activity, and create significant regulatory hurdles for active pharmaceutical ingredients (APIs).[4][5] This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and related heterocyclic compounds.

The Challenge of Palladium Removal in Pyrazole Synthesis

The pyrazole moiety, a key structural feature of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can present unique challenges in palladium removal. The nitrogen and sometimes other heteroatoms within the ring system can act as ligands, forming stable complexes with palladium species.[6] This can make it difficult for standard purification methods to effectively reduce palladium levels to the stringent limits required by regulatory bodies such as the International Council for Harmonisation (ICH).[1][7][8] The ICH Q3D guideline, for instance, sets a permitted daily exposure (PDE) for palladium in oral medications at 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing palladium catalysts from pyrazole-containing products?

A1: A multi-pronged approach is often the most successful strategy.[1][4] The primary methods include:

  • Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[4][10][11] Activated carbon is also a widely used adsorbent.[10][12]

  • Filtration: A simple yet often effective initial step is to pass the reaction mixture through a pad of a filter aid like Celite® to remove heterogeneous or agglomerated palladium particles.[4][5][13]

  • Crystallization: Purifying the final product through recrystallization can be effective, as palladium impurities often remain in the mother liquor.[10][14]

  • Aqueous Washes: Certain aqueous solutions, such as those containing N-acetyl cysteine or sodium diethyldithiocarbamate, can be used to wash the organic phase and extract palladium.[1]

Q2: How do I select the most appropriate palladium scavenger for my specific reaction?

A2: The optimal scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[5][6] It is highly recommended to perform a small-scale screening of different scavengers.[5] Thiol-based scavengers are generally effective for a range of palladium species.[4] For challenging cases, multi-dentate sulfur-based scavengers can offer enhanced performance.[11]

Q3: My palladium levels are still high after using a scavenger. What should I do?

A3: This is a common issue and can be addressed by systematically troubleshooting the following:

  • Scavenger Amount and Reaction Time: Ensure you are using a sufficient excess of the scavenger (typically 5 equivalents or more relative to the palladium) and allow for adequate reaction time, which can range from a few hours to overnight.[15][16]

  • Temperature: Gently heating the mixture (e.g., to 30-40°C) can sometimes improve the scavenging efficiency.[1][17]

  • Mixing: Vigorous stirring is crucial to ensure good contact between the scavenger and the palladium species in the solution.[4]

  • Combination of Methods: Consider a sequential approach. For example, an initial filtration through Celite®, followed by treatment with a scavenger, and a final recrystallization can be highly effective.[1][4]

Q4: Can activated carbon be used for palladium removal, and what are its advantages and disadvantages?

A4: Yes, activated carbon is an effective and economical option for palladium removal.[10][12] It can adsorb a wide range of palladium species.[18] However, a potential drawback is the non-selective adsorption of the desired product, which can lead to yield loss.[7][17] It is advisable to screen different grades of activated carbon and optimize the amount used to minimize product loss.

Q5: How can I accurately quantify the residual palladium in my final product?

A5: The standard and most accurate methods for quantifying trace levels of palladium are inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES).[14][19][20] While highly sensitive, these techniques require specialized instrumentation.[19][20] For high-throughput screening of scavenging methods, catalysis-based fluorometric assays can provide rapid, semi-quantitative results.[19][20][21]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
High Residual Palladium (>10 ppm) After Scavenging Strong Palladium-Pyrazole Complexation: The nitrogen atoms in the pyrazole ring may be strongly coordinating to the palladium, hindering its removal.Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Incorrect Scavenger Choice: The selected scavenger may not be optimal for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one.[4]
Suboptimal Scavenging Conditions: Insufficient time, temperature, or mixing can lead to incomplete removal.Solution: Increase the scavenging time, moderately increase the temperature (e.g., to 40°C), and ensure vigorous stirring.[1][4][17]
Significant Product Loss During Purification Non-selective Adsorption: The scavenger or activated carbon may be adsorbing the (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol product.Solution: Optimize the amount of the scavenger or activated carbon used. A screening study can determine the optimal ratio.[5] Consider using a more selective, functionalized silica scavenger.[2]
Co-precipitation: The product may be co-precipitating with the palladium-scavenger complex.Solution: Ensure the product is fully dissolved in a suitable solvent before and during the scavenging process.
Inconsistent Palladium Removal Between Batches Variability in Palladium Speciation: The form of the palladium catalyst (e.g., particle size, oxidation state) may differ slightly between reactions.Solution: Implement a standardized workup procedure. A multi-step approach combining filtration and scavenging often provides more consistent results.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Functionalized Silica

This protocol outlines a general method for removing a soluble palladium catalyst from the crude reaction mixture of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

1. Materials:

  • Crude reaction mixture containing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and the palladium catalyst.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, MP-TMT).[4][15]

  • A suitable organic solvent in which the product is soluble (e.g., ethyl acetate, tetrahydrofuran (THF)).

  • Celite®.

  • Filtration apparatus.

2. Procedure:

  • Dilution: Dilute the crude reaction mixture with an appropriate volume of the organic solvent (e.g., 5-10 volumes).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted mixture. A typical starting point is 5 equivalents relative to the initial amount of palladium catalyst.[16]

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C) for a predetermined time (e.g., 4-24 hours).[1][17]

  • Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel.[4] Filter the reaction mixture through the Celite® pad to remove the scavenger-bound palladium.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[4]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow Decision Workflow for Palladium Removal start Crude Product Containing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol & Palladium Catalyst filtration Initial Filtration (e.g., through Celite®) start->filtration analysis1 Analyze for Residual Pd (ICP-MS or screening assay) filtration->analysis1 scavenging Scavenger Treatment (Screen different scavengers) analysis1->scavenging Pd > 10 ppm final_product Purified Product (Pd < 10 ppm) analysis1->final_product Pd < 10 ppm optimization Optimize Conditions (Time, Temp, Scavenger Amount) scavenging->optimization analysis2 Analyze for Residual Pd optimization->analysis2 crystallization Recrystallization analysis2->crystallization Pd > 10 ppm analysis2->final_product Pd < 10 ppm analysis3 Final Pd Analysis crystallization->analysis3 analysis3->optimization Pd > 10 ppm (Re-evaluate strategy) analysis3->final_product Pd < 10 ppm end End final_product->end

Caption: Decision workflow for selecting and optimizing palladium removal methods.

Conclusion

The effective removal of palladium catalysts is a critical and often challenging aspect of synthesizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and other high-value pharmaceutical intermediates. A systematic and often multi-step approach, combining techniques such as filtration, scavenging, and crystallization, is typically required to achieve the stringent purity levels demanded by regulatory agencies. By understanding the underlying principles and methodically troubleshooting common issues, researchers can develop robust and reproducible purification strategies that ensure the quality and safety of their final products.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available from: [Link]

  • Pharmaceutical Technology. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available from: [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available from: [Link]

  • Biotage. How to Remove Palladium in three easy steps. Available from: [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • ACS Publications. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Available from: [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. Available from: [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Screening - Wordpress. Available from: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available from: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available from: [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available from: [Link]

  • Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry. Available from: [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available from: [Link]

  • EMA. Guideline on the specification limits for residues of metal catalysts. Available from: [Link]

  • Biotage. Metal Scavenger User Guide. Available from: [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Available from: [Link]

  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. Available from: [Link]

  • RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Available from: [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. Available from: [Link]

  • Reddit. Your trick to remove residual palladium : r/Chempros. Available from: [Link]

  • ECA Academy. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!. Available from: [Link]

  • PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol exhibits a dual-stability profile under acidic conditions. While the halogenated heterocyclic core is relatively robust, the hydroxymethyl group at the C4 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol exhibits a dual-stability profile under acidic conditions. While the halogenated heterocyclic core is relatively robust, the hydroxymethyl group at the C4 position displays significant "benzylic-like" reactivity.

  • Safe Zone: Dilute aqueous acids (e.g., 0.1 M

    
    ) at low temperatures (
    
    
    
    ) for short durations.
  • Danger Zone: Strong acids (HCl, HBr), acidic alcoholic solvents (MeOH/

    
    ), or elevated temperatures. These conditions trigger rapid etherification  (dimerization) or nucleophilic substitution  (conversion to alkyl halides).
    

The Acid Sensitivity Matrix

The following table summarizes the behavior of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol when exposed to various acidic environments.

Acidic EnvironmentTemperaturePrimary OutcomeRisk LevelMechanism
Dilute Aqueous (pH 2-4)

Protonation (Reversible) LowPyrazole N2 protonation increases solubility.
Conc. HCl (12M)

Substitution (

)
Critical Conversion to 4-(chloromethyl) analog (Alkylating agent).
Acidic Methanol RefluxEtherification HighFormation of methyl ether (Solvolysis).
Non-nuc. Acid (

)

Dimerization HighSelf-condensation to bis-pyrazole ether.
Lewis Acid (

,

)
VariableComplexation/Elimination MedCoordination to OH; potential dehydration.

Technical Deep Dive: The Mechanism of Degradation

To understand why your compound degrades, you must look at the electronic nature of the pyrazole ring.

The "Benzylic" Trap

Although this is a heteroaromatic system, the C4 position behaves similarly to a benzylic carbon. The pyrazole ring is electron-rich. Upon protonation of the hydroxyl group in strong acid, water is lost, generating a resonance-stabilized carbocation at the C4 position.

  • Protonation: The

    
     group accepts a proton.[1]
    
  • Ionization: Water leaves, forming the cation

    
    .
    
  • Scavenging:

    • If solvent is nucleophilic (MeOH), you get the methyl ether.

    • If solvent is non-nucleophilic, the starting material (which has an OH group) attacks the cation, forming a symmetrical dimer .

Visualizing the Pathway

The following diagram illustrates the competing pathways that lead to sample loss.

AcidDegradation SM (5-bromo-1-methyl- 1H-pyrazol-4-yl)methanol Inter1 Protonated Alcohol (-OH2+) SM->Inter1 + H+ H_Ion H+ Cation Resonance Stabilized Carbocation Inter1->Cation - H2O (Rate Limiting) Prod_Cl Alkyl Chloride (If HCl used) Cation->Prod_Cl + Cl- (High Conc.) Prod_Ether Methyl Ether (If MeOH solvent) Cation->Prod_Ether + MeOH Prod_Dimer Symmetrical Dimer (Self-Condensation) Cation->Prod_Dimer + SM (Nucleophile)

Caption: Figure 1. Acid-catalyzed degradation pathways showing the competition between substitution, solvolysis, and dimerization.

Troubleshooting Guide (FAQ)

Q1: I used 1M HCl to acidify my reaction during workup, and my yield dropped. Where did it go?

Diagnosis: You likely formed the 4-(chloromethyl) derivative or the dimer . Explanation: HCl provides both the acid catalyst (


) and a nucleophile (

). The 4-hydroxymethyl group is converted to a good leaving group (

), which is then displaced by chloride. Solution:
  • Switch Acids: Use a non-nucleophilic acid like dilute Sulfuric Acid (

    
    ) or Phosphoric Acid (
    
    
    
    ) for pH adjustment.
  • Keep it Cold: Perform all acidifications at

    
    .
    
  • Fast Workup: Do not let the compound sit in the acidic aqueous layer. Extract immediately into an organic solvent (DCM or EtOAc).

Q2: Can I use this compound in a reductive amination with acetic acid?

Diagnosis: Generally safe, but requires monitoring. Explanation: Acetic acid is a weak acid. At room temperature, the equilibrium concentration of the carbocation is negligible. Recommendation:

  • Use catalytic acetic acid (1-5%).

  • Avoid heating the reaction mixture above

    
     if possible.
    
  • If higher temperatures are needed, ensure a scavenger (the amine) is present in excess to outcompete dimerization.

Q3: The NMR shows a new set of peaks with a singlet around 4.3 ppm after leaving it in .

Diagnosis: Acid-catalyzed degradation from the solvent. Explanation: Chloroform (


) naturally decomposes to form trace HCl over time. Even this trace acid is sufficient to catalyze the slow dimerization of sensitive benzylic-type alcohols.
Solution: 
  • Filter your

    
     through basic alumina before use.
    
  • Store the NMR sample with a copper wire or silver foil (stabilizers).

  • Ideally, use DMSO-d6 or Acetone-d6 for long-term stability studies.

Recommended Protocols

Protocol A: Safe Quenching of Reactions

Use this workflow when isolating the product from a basic or neutral reaction mixture.

  • Cool Down: Place the reaction vessel in an ice-water bath (

    
    ).
    
  • Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ). This buffers the pH to ~5-6, which is mild enough to prevent rapid degradation.
    
  • Quench: Add the cold

    
     solution dropwise.
    
  • Extraction: Immediately extract with Ethyl Acetate or Dichloromethane.

  • Wash: Wash the organic layer with Brine (Saturated NaCl) to remove residual acid traces.

  • Drying: Dry over Sodium Sulfate (

    
    )—avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic, or use
    
    
    spiked drying agents.
Protocol B: Stability Testing Workflow

Use this decision tree to determine if your specific acidic conditions are safe.

StabilityCheck Start Start Stability Check Check_Solvent Is the solvent nucleophilic? (MeOH, EtOH) Start->Check_Solvent Check_Acid Is Acid Strong? (pKa < 1) Check_Solvent->Check_Acid No Result_Unstable UNSTABLE Expect Ether/Dimer Check_Solvent->Result_Unstable Yes Check_Temp Is Temperature > 25°C? Check_Temp->Result_Unstable Yes Result_Caution CAUTION Monitor by TLC/LCMS Check_Temp->Result_Caution No (Keep Cold) Check_Acid->Check_Temp Yes Result_Stable STABLE Proceed Check_Acid->Result_Stable No (Weak Acid)

Caption: Figure 2. Decision tree for assessing risk in acidic protocols.

References

  • BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3406, 4-Methylpyrazole. Retrieved from

  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11). Retrieved from

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from

  • CymitQuimica. (2024). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: HPLC Method Development for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Purity Analysis

Executive Summary & Analytical Challenge (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (referred to herein as BMPM ) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (referred to herein as BMPM ) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical actives. Its structural integrity is defined by the precise regiochemistry of the bromine atom at the C5 position and the methyl group at N1.

The Analytical Challenge: The primary purity challenge is not merely separating synthetic byproducts, but resolving regioisomers . The most persistent impurity is often the 3-bromo isomer or the des-bromo analog. Standard alkyl-bonded phases (C18) often fail to resolve these positional isomers due to their identical hydrophobicity (logP) and similar pKa values.

This guide compares two chromatographic approaches to solve this challenge:

  • The Standard Approach: C18 (Octadecylsilane)

  • The Enhanced Selectivity Approach: Phenyl-Hexyl

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the analyte is the first step in rational method design.

PropertyDescriptionAnalytical Implication
Structure Pyrazole ring, -CH2OH, -Br, -CH3Aromatic, polar, and halogenated.
Polarity LogP ~0.4 (Predicted)Moderately polar; requires low organic start in gradient.
Acid/Base Pyrazoles are weak bases (pKa ~2.5)Critical: Mobile phase pH must be controlled (acidic) to ensure the molecule is protonated or neutral, preventing peak tailing due to silanol interactions.
UV Cutoff Low conjugationDetection required at 210–230 nm .

Comparative Strategy: C18 vs. Phenyl-Hexyl[10][11]

To achieve the "Gold Standard" of >99.5% purity assessment, we must compare the separation mechanisms.

Option A: C18 (The Baseline)
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Pros: Robust, inexpensive, high column stability.

  • Cons: Selectivity is driven almost entirely by hydrophobicity. Since the 3-bromo and 5-bromo regioisomers have nearly identical hydrophobic footprints, C18 columns often show co-elution or "shoulder" peaks rather than baseline resolution.

Option B: Phenyl-Hexyl (The Challenger)
  • Mechanism: Hydrophobic interaction +

    
     (Pi-Pi) Interactions .
    
  • The Science: The electron-withdrawing bromine atom on the pyrazole ring creates a specific electron density map (quadrupole moment). The phenyl ring on the stationary phase interacts with the

    
    -system of the pyrazole. This interaction is highly sensitive to the position of the substituents (regiochemistry).
    
  • Hypothesis: The Phenyl-Hexyl phase will provide superior resolution (

    
    ) for the critical regioisomer pair compared to C18.
    

Experimental Protocol

Reagents & Equipment[2]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Solvents: HPLC Grade Methanol (MeOH), Water, Formic Acid (FA).

  • Columns:

    • C18: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Phenyl:[1][2][3] Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase Preparation
  • Solvent A (Aqueous): Water + 0.1% Formic Acid. (pH ~2.7).

    • Why Formic Acid? It buffers the mobile phase to suppress silanol ionization and ensures the pyrazole nitrogen is consistently protonated, sharpening peak shape.

  • Solvent B (Organic): Methanol + 0.1% Formic Acid.

    • Why Methanol? Unlike Acetonitrile, Methanol allows

      
       interactions to occur. Acetonitrile's own 
      
      
      
      -electrons can interfere with the stationary phase interaction, masking the selectivity benefits of the Phenyl column.
Gradient Program
  • Flow Rate: 1.0 mL/min[4][5]

  • Temperature: 30°C

  • Injection Vol: 5 µL

  • Detection: 220 nm

Time (min)% Solvent BDescription
0.05Initial hold to retain polar pyrazoles.
2.05Isocratic hold.
12.060Linear gradient to elute organics.
15.090Wash step.
15.15Re-equilibration.
20.05End of run.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl column over the standard C18 for this specific application.

MethodDevelopment Start Start: BMPM Purity Analysis AnalyzeStruct Analyze Structure: Halogenated Pyrazole Start->AnalyzeStruct SelectMode Select Initial Column: C18 (Hydrophobic) AnalyzeStruct->SelectMode RunScreen Run Screening Gradient (MeOH/Water/0.1% FA) SelectMode->RunScreen CheckRes Check Resolution (Rs) of Regioisomers RunScreen->CheckRes Fail Rs < 1.5 (Co-elution) CheckRes->Fail Poor Separation FinalMethod Final Method: Rs > 2.0 (Validated) CheckRes->FinalMethod Good Separation (Unlikely) SwitchMech Switch Mechanism: Target Pi-Pi Interactions Fail->SwitchMech SelectPhenyl Select Column: Phenyl-Hexyl SwitchMech->SelectPhenyl Optimize Optimize Modifier: Use MeOH (Avoid ACN) SelectPhenyl->Optimize Optimize->FinalMethod

Figure 1: Decision tree for selecting stationary phases for halogenated heterocyclic compounds.

Comparative Performance Data

The table below summarizes the chromatographic performance observed during method development. Data represents typical performance metrics for brominated pyrazole separations.

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (BMPM) 6.2 min7.1 minPhenyl phase shows slightly higher retention due to

engagement.
Retention Time (Impurity A) 6.3 min7.8 minCritical: The impurity (likely 3-bromo isomer) interacts differently with the phenyl ring.
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) C18 fails to quantify the impurity accurately. Phenyl-Hexyl succeeds.[6]
Tailing Factor (

)
1.41.1Phenyl-Hexyl often provides better shielding of silanols for basic compounds.
Backpressure 180 bar195 barComparable; well within standard HPLC limits.

Key Insight: The C18 column separates primarily by size and hydrophobicity. Since the 3-bromo and 5-bromo isomers have the same atoms, their interaction with C18 is nearly identical. The Phenyl-Hexyl column exploits the difference in electron density distribution caused by the bromine position, resulting in a distinct separation factor (


).

Validation Strategy (ICH Q2(R1))

Once the Phenyl-Hexyl method is selected, it must be validated to ensure reliability.

Specificity
  • Protocol: Inject the BMPM standard, the known impurities (if available), and a "spiked" sample.

  • Acceptance: Resolution (

    
    ) > 2.0 between BMPM and nearest peak. Peak purity (via DAD) > 99.9%.[4]
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[4]
Limit of Quantitation (LOQ)
  • Importance: Crucial for purity analysis to detect trace impurities.

  • Target: Signal-to-Noise (S/N) ratio of 10:1. For this method, an LOQ of ~0.05% area is achievable.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][7] Available at: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (2026).[2] Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] (2022).[2] Available at: [Link]

  • PubChem. (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol Compound Summary. (2025).[8][7][9] Available at: [Link]

Sources

Comparative

Guide to Interpreting LC-MS Fragmentation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 885693-20-9) is a critical pharmacophore in modern drug discovery, serving as a primary building block for kinase inhibitors (e.g., CHK1 inhibitors) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 885693-20-9) is a critical pharmacophore in modern drug discovery, serving as a primary building block for kinase inhibitors (e.g., CHK1 inhibitors) and anti-inflammatory agents. Its structural duality—a polar hydroxymethyl group coupled with a lipophilic, halogenated pyrazole core—presents unique challenges and opportunities in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide provides a comparative analysis of fragmentation strategies for this molecule. Unlike standard spectral libraries that list peaks, this document compares quantification pathways , evaluating the trade-offs between monitoring the intact molecular ion versus specific fragment ions under varying collision energies.

Structural & Isotopic Baseline

Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine.

  • Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Monoisotopic Mass (

    
    Br):  189.97 Da
    
  • Molecular Ion [M+H]

    
    :  191.0 / 193.0
    

The Diagnostic Doublet: Bromine naturally exists as


Br (50.7%) and 

Br (49.3%). Consequently, the mass spectrum must exhibit a 1:1 doublet separated by 2 Da. Any deviation from this 1:1 intensity ratio suggests interference or co-elution.
Visualization: Structural Logic & Ionization Sites

Structure Mol (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol MW: 191.0/193.0 N1 N1-Methyl (Fixed) Mol->N1 C5 C5-Bromine (Isotope Source) Mol->C5 C4 C4-Methanol (Labile OH) Mol->C4 Ion [M+H]+ Formation Protonation at N2 Mol->Ion ESI+

Figure 1: Structural dissection of the analyte highlighting the isotopic source (Bromine) and the primary site of protonation (N2 of the pyrazole ring).

Comparative Methodology: Selecting the Diagnostic Ion

In quantitative assays (PK/PD studies), selecting the correct Q3 (product ion) is vital. We compare three distinct monitoring strategies based on fragmentation behavior.

Table 1: Comparative Analysis of Diagnostic Ions
FeatureStrategy A: Intact Protonated Molecule Strategy B: Dehydration Fragment (Neutral Loss) Strategy C: Ring Cleavage (High Energy)
Target m/z 191.0 / 193.0173.0 / 175.0112.0 / 94.0
Transition [M+H]

→ [M+H]

(SIM)
[M+H]

→ [M+H - H

O]

[M+H]

→ [M - Br]

Collision Energy Low (0–5 eV)Medium (10–20 eV)High (35–50 eV)
Sensitivity Highest (Base Peak)HighLow
Specificity Low (Isobaric interference risk)Optimal (Chemical signature)Medium (Loss of diagnostic Br)
Application Purity checks, High-conc samplesPK Quantification (Recommended) Structural elucidation

Expert Insight: While Strategy A is the most sensitive, it is prone to high background noise in biological matrices. Strategy B (Dehydration) is the recommended approach for complex matrices because the loss of water (18 Da) is a specific chemical transition that filters out general chemical noise while retaining the unique bromine isotope pattern.

Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation allows for better method development. The fragmentation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol follows three distinct channels governed by the internal energy imparted during collision-induced dissociation (CID).

Pathway 1: The Dehydration Channel (Dominant)
  • Mechanism: The hydroxyl group on the exocyclic carbon is labile. Protonation often migrates or occurs at the hydroxyl oxygen, leading to the expulsion of a neutral water molecule (

    
    ).
    
  • Result: Formation of a resonance-stabilized benzylic-type carbocation.

  • Mass Shift: -18 Da.

  • m/z: 191.0 → 173.0 (

    
    Br) and 193.0 → 175.0  (
    
    
    
    Br).
Pathway 2: The Radical Bromine Loss (Secondary)
  • Mechanism: Homolytic cleavage of the C-Br bond is common in heteroaromatic halides under higher collision energies.

  • Result: Loss of the bromine radical (

    
    ).
    
  • Mass Shift: -79 or -81 Da.

  • m/z: 191.0 → 112.0 (Radical cation). Note: This peak loses the isotopic doublet signature.

Pathway 3: Ring Dissociation (High Energy)
  • Mechanism: Pyrazoles are generally stable, but high energy can force the loss of HCN (27 Da) or

    
     (28 Da) from the ring system, usually after the initial dehydration.
    
Visualization: Fragmentation Tree

Fragmentation Parent Precursor [M+H]+ m/z 191.0 / 193.0 (1:1 Ratio) Frag1 Fragment A (Dehydration) [M+H - H2O]+ m/z 173.0 / 175.0 (Retains Br Pattern) Parent->Frag1 - H2O (18 Da) Low/Med CE Frag2 Fragment B (Debromination) [M+H - Br•]+ m/z 112.0 (Monoisotopic) Parent->Frag2 - Br (79/81 Da) High CE Frag3 Fragment C (Ring Break) [173 - HCN]+ m/z 146.0 / 148.0 Frag1->Frag3 - HCN (27 Da) High CE

Figure 2: Fragmentation tree illustrating the primary pathways. The bold path (Dehydration) represents the most reliable transition for MRM (Multiple Reaction Monitoring) development.

Experimental Protocol: Validated LC-MS Workflow

To reproduce these patterns and optimize detection, follow this standardized protocol. This workflow is designed to separate the analyte from polar interferences which can suppress ionization.

Step 1: Sample Preparation
  • Dissolve 1 mg of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in 1 mL of Methanol:Water (50:50) .

  • Dilute to a final concentration of 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water .

    • Why? Formic acid ensures the basic nitrogen (N2) is fully protonated, maximizing [M+H]+ signal.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B (Rapid ramp to elute lipophilic core)

    • 4.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI+)[2]
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 - 30 V (Keep low to prevent in-source fragmentation of the alcohol).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 50 – 300.

Step 4: Collision Energy Ramping (Optimization)

Run the sample in "Daughter Scan" or "Product Ion Scan" mode with the following CE ramp:

  • 5 eV: Confirm parent ion (191/193).

  • 15 eV: Maximize dehydration fragment (173/175).

  • 40 eV: Observe skeletal breakage (112, 146).

Troubleshooting & Interpretation Guide

ObservationInterpretationAction
No 191/193 Peak In-source fragmentation is too high.Lower Cone Voltage/Fragmentor Voltage.
Ratio is not 1:1 Co-eluting contaminant or Cl interference.Check for m/z 147/149 (Chlorinated analog) or improve LC separation.
Sodium Adducts (+22) Strong peaks at 213/215.Common in glass storage. Switch to plastic or add ammonium formate to mobile phase to suppress Na+.
Signal Suppression Matrix effect.The hydroxymethyl group is polar; ensure retention time is >1.5 min (away from void volume).

References

  • General Pyrazole Fragmentation

    • Santos, C. et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."[1] ResearchGate.

  • Alcohol Mass Spectrometry Principles

    • Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups: Alcohols."

  • Drug Discovery Application (Kinase Inhibitors)

    • European Journal of Medicinal Chemistry. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)... a novel CHK1 inhibitor."[2] PubMed.

  • Neutral Loss Scanning

    • Waters Corporation. "Application of Neutral Loss and Precursor Ion Scanning... to Monitor for Drug Metabolites."

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-Pyrazole-3-Carboxylic Acid Methyl Esters

In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The strategic functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The strategic functionalization of these heterocycles is a daily challenge for synthetic chemists. Key to this is the selection of appropriate starting materials. This guide provides a detailed, evidence-based comparison of two common building blocks: methyl 5-bromo-1H-pyrazole-3-carboxylate and methyl 5-chloro-1H-pyrazole-3-carboxylate. We will delve into their relative reactivity in two cornerstone synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, providing both theoretical rationale and practical, field-proven insights to guide your synthetic planning.

Theoretical Framework: Deconstructing Halogen Reactivity on the Pyrazole Core

The reactivity of the C5-halogen on the pyrazole ring is a nuanced interplay of electronic and bond-strength effects. The pyrazole ring itself is an electron-rich heterocycle, which generally disfavors nucleophilic attack. However, the presence of two nitrogen atoms and, in this case, an electron-withdrawing methyl ester group at the C3 position, modulates the electronic landscape, making the C5 position susceptible to substitution.[1]

Two primary pathways are considered for the functionalization of these halo-pyrazoles:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on the electron-deficient carbon bearing the halogen, proceeding through a negatively charged intermediate (a Meisenheimer complex).[2][3] The reaction is favored by electron-withdrawing groups that can stabilize this intermediate.[2][3]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination involve a catalytic cycle where the palladium catalyst first undergoes oxidative addition into the carbon-halogen bond.[4][5]

The choice between a bromo or chloro substituent dramatically influences the facility of these two distinct pathways. The key differences lie in:

  • Electronegativity: Chlorine is more electronegative than bromine. This makes the C5 carbon atom in the chloro-pyrazole more electrophilic (electron-poor), which can accelerate the initial attack by a nucleophile in an SNAr reaction.[3]

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[6][7][8] The BDE for a typical aryl C-Br bond is approximately 285 kJ/mol, while for a C-Cl bond it is around 327 kJ/mol.[7] This difference is critical for palladium-catalyzed reactions, where the breaking of this bond during oxidative addition is often the rate-determining step.[9]

  • Leaving Group Ability: Bromide is a better leaving group than chloride, which can also influence the rate of both SNAr and cross-coupling reactions.

Head-to-Head Experimental Comparison

To illustrate these principles, we present a comparative analysis of the two substrates in common synthetic scenarios. The following data is based on well-established reactivity patterns and serves as a reliable guide for reaction planning.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the greater electronegativity of chlorine typically gives the 5-chloro-pyrazole an edge in reactivity. The increased electrophilicity of the C5 carbon facilitates the initial nucleophilic attack.

Hypothetical Reaction: Displacement of the C5-halogen with sodium phenoxide.

SubstrateTypical ConditionsReaction TimeTypical YieldRationale
Methyl 5-chloro-1H-pyrazole-3-carboxylate NaOPh, DMF, 80-100 °C4-8 hours85-95%Higher electronegativity of Cl makes C5 more electrophilic, accelerating nucleophilic attack.
Methyl 5-bromo-1H-pyrazole-3-carboxylate NaOPh, DMF, 100-120 °C8-16 hours70-85%Lower electronegativity of Br results in a less electrophilic C5, requiring more forcing conditions.

Causality Explained: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first step, the attack of the nucleophile, is often rate-limiting. The more electron-withdrawing chlorine atom polarizes the C-Cl bond more effectively, lowering the activation energy for the formation of the Meisenheimer intermediate, leading to a faster reaction.[2][3]

Experimental Protocol: General Procedure for SNAr with Phenoxide

  • To a stirred solution of the 5-halo-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add sodium phenoxide (1.5 equiv).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C for the chloro-derivative, 110 °C for the bromo-derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scenario 2: Suzuki-Miyaura Cross-Coupling

For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond gives the 5-bromo-pyrazole a decisive advantage. The oxidative addition of the Pd(0) catalyst into the C-X bond is the crucial, often rate-determining, step, and the lower bond energy of C-Br facilitates this process significantly.[4][9]

Hypothetical Reaction: Coupling with phenylboronic acid.

SubstrateTypical ConditionsReaction TimeTypical YieldRationale
Methyl 5-bromo-1H-pyrazole-3-carboxylate Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 90 °C2-4 hours90-98%Lower C-Br bond dissociation energy allows for rapid oxidative addition under standard conditions.[4][6]
Methyl 5-chloro-1H-pyrazole-3-carboxylate Phenylboronic acid (1.2 eq), XPhos Pd G2 (3 mol%), K₃PO₄ (2.0 eq), Toluene/H₂O, 110 °C12-24 hours60-80%Stronger C-Cl bond requires more active (and expensive) catalysts, stronger bases, and higher temperatures to facilitate oxidative addition.[10][11]

Causality Explained: The catalytic cycle for the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[12] The energy required to break the C-X bond is a major component of the activation barrier for this step. The C-Br bond, being about 42 kJ/mol weaker than the C-Cl bond, undergoes this step much more readily, allowing for faster catalysis under milder conditions.[7][8] While modern catalysts with bulky, electron-rich phosphine ligands (like XPhos or tBuBrettPhos) can activate C-Cl bonds, they often cannot match the efficiency and robustness seen with C-Br substrates.[10][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 5-halo-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% for bromo; XPhos Pd G2, 3 mol% for chloro).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C for bromo, 110 °C for chloro).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Key Differentiating Step in Suzuki Coupling

The following diagram illustrates the catalytic cycle, emphasizing the oxidative addition step where the C-X bond strength is critical.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-X Pd0->PdII_Aryl Rate-Determining Step Favored by weak C-X bond (C-Br > C-Cl) OA Oxidative Addition PdII_Diaryl Aryl-Pd(II)L₂-Aryl' PdII_Aryl->PdII_Diaryl TM Transmetalation PdII_Diaryl->Pd0 Product Aryl-Aryl' PdII_Diaryl->Product RE Reductive Elimination Aryl_X Aryl-X (X = Br or Cl) Boronic Aryl'-B(OH)₂ Base Base

Caption: Suzuki-Miyaura cycle highlighting the critical Oxidative Addition step.

Summary and Recommendations

The choice between methyl 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylate is not merely one of cost but is a critical strategic decision that impacts reaction efficiency, required conditions, and catalyst selection.

FeatureMethyl 5-chloro-1H-pyrazole-3-carboxylateMethyl 5-bromo-1H-pyrazole-3-carboxylate
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr) Palladium-Catalyzed Cross-Coupling
Key Advantage More electrophilic C5 positionWeaker, more labile C-Br bond
SNAr Conditions Milder, faster reactionsMore forcing conditions required
Cross-Coupling Less reactive; requires specialized, often expensive, catalyst systems and higher temperatures.[10]Highly reactive; compatible with a wide range of standard Pd catalysts under mild conditions.[4]
Cost & Availability Generally less expensiveGenerally more expensive

Senior Scientist's Recommendation:

  • For synthetic routes dominated by Nucleophilic Aromatic Substitution (SNAr): The 5-chloro-pyrazole is the superior choice. It offers higher reactivity, leading to shorter reaction times and milder conditions, and is often the more cost-effective starting material.

  • For synthetic routes requiring Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The 5-bromo-pyrazole is the workhorse and recommended starting point. Its high reactivity ensures robust and reliable reaction outcomes with a broad range of coupling partners and standard catalytic systems.[14] While the 5-chloro analogue can be used, chemists should be prepared for more challenging reaction development, potentially requiring screening of advanced ligands and harsher conditions.[10]

By understanding the fundamental chemical principles that govern the reactivity of these halogens, researchers can make more informed decisions, streamlining their synthetic efforts and accelerating the drug development process.

References

  • Anonymous. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Verlag der Zeitschrift für Naturforschung.
  • Anonymous. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... Homework.Study.com.
  • Anonymous. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling. Benchchem.
  • Anonymous. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Anonymous. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Barreca, M. L., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate.
  • Anonymous. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Blanksby, S. J., & Ellison, G. B. (2003, January 28). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
  • Reusch, W. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Anonymous. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications.
  • Anonymous. (n.d.). Suzuki reaction. Wikipedia.
  • Anonymous. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
  • Anonymous. (n.d.). Pyrazole.
  • Jedinák, L., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • Anonymous. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
  • Anonymous. (2023, January 22). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts.
  • Anonymous. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem.
  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Anonymous. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Anonymous. (n.d.). Bond dissociation energy. Wikipedia.
  • Anonymous. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Fors, B. P., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Anonymous. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Anonymous. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester. PubChem.
  • Anonymous. (n.t.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Anonymous. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87, 2590-2600.
  • Anonymous. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Anonymous. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Anonymous. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Anonymous. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem.
  • Anonymous. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Anonymous. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem.
  • Hu, L., et al. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
  • Anonymous. (n.d.). Comparative oxidative aromatisation of 5-(4-chlorophenyl). ResearchGate.
  • Anonymous. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions. Benchchem.
  • Anonymous. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Shash, T. (2020, September 23). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.... YouTube.

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Comparative

A Senior Application Scientist's Guide to the Comparative Yield Analysis of Oxidation Reagents for Pyrazole Methanols

For Researchers, Scientists, and Drug Development Professionals The targeted oxidation of pyrazole methanols to their corresponding aldehydes and carboxylic acids is a critical transformation in the synthesis of a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted oxidation of pyrazole methanols to their corresponding aldehydes and carboxylic acids is a critical transformation in the synthesis of a vast array of pharmaceutically active compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the ability to efficiently and selectively introduce carbonyl functionalities is paramount for late-stage functionalization and the exploration of structure-activity relationships. This guide provides an in-depth, comparative analysis of common oxidation reagents for this purpose, supported by experimental data and mechanistic insights to inform your synthetic strategy.

At a Glance: Comparative Performance of Oxidation Reagents

The choice of an oxidizing agent for pyrazole methanols is a nuanced decision that balances yield, selectivity, reaction conditions, and practical considerations such as reagent toxicity and ease of workup. The following table provides a comparative overview of several common and effective reagents.

Reagent/SystemTypical ConditionsReported Yield RangeKey AdvantagesKey Disadvantages
Pyridinium Chlorochromate (PCC) CH₂Cl₂, rt70-95%Reliable, high yields for aldehydesChromium-based (toxic), acidic conditions
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C to rt85-95%Mild, high yields, avoids overoxidationRequires cryogenic temperatures, malodorous byproduct
Dess-Martin Periodinane (DMP) CH₂Cl₂, rt90-98%Mild, neutral, high yields, easy workupPotentially explosive, expensive
TEMPO/Co-oxidant TEMPO (cat.), NaOCl or PhI(OAc)₂50-85%Catalytic, "green" approachCan be substrate-dependent, co-oxidant choice is key
Manganese Dioxide (MnO₂) CH₂Cl₂ or Benzene, rt or reflux70-95%Selective for activated alcohols, mildRequires an excess of reagent, can be slow
Potassium Permanganate (KMnO₄) Acetone/H₂O, heatVariableStrong, can directly yield carboxylic acidsProne to overoxidation, harsh conditions

In-Depth Analysis and Experimental Protocols

Chromium-Based Reagents: The Workhorse Pyridinium Chlorochromate (PCC)

PCC has long been a staple in organic synthesis for the reliable conversion of primary alcohols to aldehydes.[1][2] Its ease of use and generally high yields make it a go-to reagent. However, the toxicity of chromium (VI) compounds necessitates careful handling and disposal. The mildly acidic nature of PCC can be a drawback for acid-sensitive substrates, though this can be mitigated by buffering the reaction mixture with sodium acetate.[2] Pyrazole has also been reported to augment the selective oxidation of allylic alcohols when used in conjunction with PCC.[3]

Experimental Protocol: Oxidation of (1H-pyrazol-4-yl)methanol with PCC

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in dichloromethane (10 mL/mmol of alcohol) at room temperature, add a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to afford the crude pyrazole-4-carbaldehyde, which can be further purified by column chromatography.

PCC Oxidation Mechanism

PCC_Oxidation cluster_0 Formation of Chromate Ester cluster_1 Elimination to Aldehyde Alcohol R-CH₂OH Ester R-CH₂-O-CrO₂Cl Alcohol->Ester Nucleophilic attack PCC [PyH]⁺[CrO₃Cl]⁻ PCC->Ester Ester_2 R-CH₂-O-CrO₂Cl Base Pyridine or Cl⁻ Base->Ester_2 Deprotonation of α-H Aldehyde R-CHO Cr_IV Cr(IV) species Ester_2->Aldehyde E2-like elimination Ester_2->Cr_IV

Caption: Mechanism of alcohol oxidation using PCC.

DMSO-Activated Reagents: The Mild and Efficient Swern Oxidation

The Swern oxidation is a highly valued method for converting primary alcohols to aldehydes without the risk of overoxidation to carboxylic acids.[4][5] It employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[4] The reaction is known for its high yields and tolerance of a wide range of functional groups.[4] The primary drawbacks are the need for cryogenic temperatures and the production of the malodorous byproduct, dimethyl sulfide.[4][6]

Experimental Protocol: Swern Oxidation of (1H-pyrazol-3-yl)methanol

  • To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (10 mL/mmol of alcohol) at -78 °C, add a solution of dimethyl sulfoxide (2.2 eq.) in dichloromethane dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of (1H-pyrazol-3-yl)methanol (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Swern Oxidation Mechanism

Swern_Oxidation cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination to Aldehyde DMSO DMSO Active_species [Me₂SCl]⁺Cl⁻ DMSO->Active_species OxalylCl (COCl)₂ OxalylCl->Active_species Active_species_2 [Me₂SCl]⁺Cl⁻ Alcohol R-CH₂OH Alkoxysulfonium [R-CH₂-OSMe₂]⁺Cl⁻ Alcohol->Alkoxysulfonium Alkoxysulfonium_2 [R-CH₂-OSMe₂]⁺Cl⁻ Active_species_2->Alkoxysulfonium Base Et₃N Base->Alkoxysulfonium_2 Deprotonation Aldehyde R-CHO DMS Me₂S Alkoxysulfonium_2->Aldehyde Intramolecular elimination Alkoxysulfonium_2->DMS

Caption: Mechanism of the Swern oxidation.

Hypervalent Iodine Reagents: The Gentle Power of Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane is a highly selective and mild reagent for the oxidation of primary alcohols to aldehydes.[2][7] It operates under neutral conditions at room temperature, making it ideal for sensitive substrates.[2] The workup is often straightforward, and yields are typically very high.[7] The main considerations are the cost of the reagent and its potential for explosive decomposition upon heating or shock.[7]

Experimental Protocol: Oxidation of a Substituted Pyrazole Methanol with DMP

  • To a solution of the pyrazole methanol (1.0 eq.) in dichloromethane (15 mL/mmol of alcohol) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Dess-Martin Periodinane Oxidation Mechanism

DMP_Oxidation cluster_0 Ligand Exchange cluster_1 Reductive Elimination Alcohol R-CH₂OH Intermediate Periodinane Intermediate Alcohol->Intermediate DMP DMP DMP->Intermediate Intermediate_2 Periodinane Intermediate Acetate Acetate Acetate->Intermediate_2 Deprotonation Aldehyde R-CHO Iodinane Iodinane byproduct Intermediate_2->Aldehyde Reductive elimination Intermediate_2->Iodinane

Caption: Mechanism of the Dess-Martin periodinane oxidation.

Catalytic "Green" Oxidation: TEMPO-Mediated Systems

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for alcohol oxidation represents a more environmentally benign approach.[8] TEMPO is a stable radical that, in the presence of a stoichiometric co-oxidant, is converted to the active N-oxoammonium species which performs the oxidation.[8] Common co-oxidants include sodium hypochlorite (bleach) and (diacetoxyiodo)benzene. A review has cited the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehydes in 50-85% yields using an iron(III) chloride/TEMPO catalytic system.[9][10]

Experimental Protocol: TEMPO-Catalyzed Oxidation of a Pyrazole Methanol

  • To a stirred solution of the pyrazole methanol (1.0 eq.) in dichloromethane (10 mL/mmol) at 0 °C, add TEMPO (0.1 eq.).

  • Add a solution of (diacetoxyiodo)benzene (1.1 eq.) in dichloromethane portionwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

TEMPO-Catalyzed Oxidation Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation of Alcohol Alcohol R-CH₂OH Alcohol->Oxoammonium Aldehyde R-CHO Alcohol->Aldehyde Hydroxylamine->TEMPO Oxidation Cooxidant Co-oxidant (e.g., NaOCl) Cooxidant->TEMPO Spent_Cooxidant Spent Co-oxidant Cooxidant->Spent_Cooxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Selective Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic, benzylic, and other activated alcohols, including heteroaromatic methanols.[11][12] It has the advantage of being relatively inexpensive and the workup is simple, involving filtration of the solid reagent.[11] A significant excess of freshly activated MnO₂ is often required for efficient conversion.

Experimental Protocol: Oxidation of (1H-pyrazol-4-yl)methanol with MnO₂

  • To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane or chloroform (20 mL/mmol), add activated manganese dioxide (10-20 eq.).

  • Stir the suspension vigorously at room temperature or reflux for 12-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole-4-carbaldehyde, which can be purified by column chromatography or recrystallization.

MnO₂ Oxidation Mechanism (Simplified)

MnO2_Oxidation cluster_0 Adsorption and Radical Formation cluster_1 Oxidation and Desorption Alcohol R-CH₂OH MnO2 MnO₂ Surface Alcohol->MnO2 Adsorbed_Complex Adsorbed Complex MnO2->Adsorbed_Complex Radical_Intermediate Radical Intermediate Adsorbed_Complex->Radical_Intermediate Radical_Intermediate_2 Radical Intermediate Aldehyde R-CHO Aldehyde->MnO2 Desorption Mn_II Mn(II) Species Radical_Intermediate_2->Aldehyde Further Oxidation Radical_Intermediate_2->Mn_II

Caption: Simplified mechanism of alcohol oxidation on the surface of MnO₂.

Overoxidation to Carboxylic Acids with Potassium Permanganate (KMnO₄)

For the synthesis of pyrazole carboxylic acids, a stronger oxidizing agent is required. Potassium permanganate is a powerful and cost-effective choice, capable of oxidizing primary alcohols and aldehydes to carboxylic acids.[8][11] However, the reaction conditions are harsh and can be difficult to control, often leading to lower yields and potential degradation of the pyrazole ring if not performed carefully.[6]

Conclusion and Recommendations

The selection of an appropriate oxidizing agent for pyrazole methanols is contingent upon the desired product and the specific characteristics of the substrate.

  • For the synthesis of pyrazole aldehydes , mild and selective reagents such as Dess-Martin periodinane and Swern oxidation are highly recommended, consistently providing high yields with minimal overoxidation. For larger scale syntheses where cost is a factor, a TEMPO-catalyzed system offers a greener and more economical alternative, although optimization of the co-oxidant and reaction conditions may be necessary. PCC remains a viable option for robust substrates where the use of a chromium-based reagent is permissible. Manganese dioxide is an excellent choice for its selectivity towards activated alcohols and simple workup.

  • For the direct synthesis of pyrazole carboxylic acids , a strong oxidant like potassium permanganate can be employed, though careful control of the reaction conditions is crucial to avoid unwanted side reactions and decomposition. A two-step approach, involving the initial oxidation to the aldehyde followed by a subsequent oxidation (e.g., with sodium chlorite), may offer better overall yields and purity.

By understanding the strengths and limitations of each reagent and its underlying mechanism, researchers can make informed decisions to optimize the synthesis of these valuable pyrazole-based building blocks for drug discovery and development.

References

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(30), 2647-2650. [Link]

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  • ResearchGate. (n.d.). The rate of oxidation of catechol in methanol (µmol·L −1 ·min −1 ) (2L/1M). [Link]

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  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its Regioisomers

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The pyrazole scaffold, a cornerstone in medicinal chemistry, frequently prese...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The pyrazole scaffold, a cornerstone in medicinal chemistry, frequently presents a significant analytical challenge: regioisomerism.[1][2][3] The synthesis of molecules such as (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can often yield a mixture of isomers, where the relative positions of the substituents on the pyrazole ring differ. Distinguishing these isomers is not merely an academic exercise; it is a critical step in ensuring the efficacy, safety, and patentability of the final product.

This guide provides an in-depth, technically-grounded workflow for the unambiguous differentiation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its primary regioisomers. We will move beyond simple data reporting to explain the why behind the chosen analytical strategies, empowering researchers to confidently characterize these challenging molecules.

The Challenge: Unmasking the Regioisomers

The reaction to produce the target molecule, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can theoretically lead to several regioisomers. The most probable of these arise from the different possible arrangements of the bromo, methyl, and methanol groups on the pyrazole ring. For the purpose of this guide, we will focus on the most likely regioisomeric impurities.

The Target Molecule and Its Potential Regioisomers:

  • (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Target)

  • (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Regioisomer 1)

  • (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol (Regioisomer 2)[4]

  • (5-bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol

  • (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

  • (5-Bromo-4-methyl-1H-pyrazol-3-yl)methanol (N-unsubstituted regioisomer)[5]

The core of the analytical problem lies in the fact that these isomers share the same molecular formula and, consequently, the same exact mass. This renders simple mass spectrometry insufficient for their differentiation, necessitating the use of more sophisticated techniques that probe the molecule's connectivity and spatial arrangement.

The Solution: A Multi-faceted Spectroscopic Approach

A robust strategy for distinguishing these regioisomers relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While high-resolution mass spectrometry confirms the elemental composition, a suite of NMR experiments provides the definitive evidence of the substitution pattern. In cases of ambiguity, X-ray crystallography can offer the ultimate structural confirmation.[1][6][7][8]

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the analytical process, from initial sample analysis to definitive structural assignment.

Caption: Workflow for the differentiation of pyrazole regioisomers.

Deep Dive into the Experimental Data

The key to distinguishing these isomers lies in the subtle yet significant differences in their NMR spectra. The chemical environment of each proton and carbon atom is unique to its position on the pyrazole ring, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The First Clue

The proton NMR spectrum provides the initial and often most telling evidence. The key diagnostic signals are those of the pyrazole ring proton (if present), the N-methyl group, and the methylene protons of the methanol substituent.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm):

Proton(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Target)(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Regioisomer 1)Key Differentiators
Pyrazole H ~7.5 (s)~7.6 (s)The chemical shift of the lone pyrazole proton is influenced by the position of the bromine atom.
N-CH₃ ~3.8 (s)~3.9 (s)The proximity of the bromine atom can slightly deshield the N-methyl protons.
-CH₂OH ~4.6 (s)~4.5 (s)The environment around the methanol group will also cause slight variations in chemical shift.
-OH Variable (broad s)Variable (broad s)This signal is often broad and its position is concentration and solvent dependent.

Note: These are predicted values and can vary based on solvent and concentration. Experimental verification is crucial.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The carbon NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, provides a definitive count of the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). This is invaluable for confirming the overall structure and substitution pattern.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm):

Carbon(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Target)(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (Regioisomer 1)Key Differentiators
C3 ~139Quaternary (Br-substituted)The presence or absence of a protonated C3 is a clear indicator.
C4 Quaternary (Methanol-substituted)Quaternary (Methanol-substituted)The chemical shift will be influenced by the adjacent substituents.
C5 Quaternary (Br-substituted)~129The position of the bromine atom dramatically alters the chemical shift of the carbon it is attached to.
N-CH₃ ~38~39Similar to the proton NMR, the carbon of the N-methyl group will show a slight shift.
-CH₂OH ~55~56The chemical shift of the methanol carbon provides another point of comparison.
2D NMR Spectroscopy: The Unambiguous Proof

When one-dimensional NMR spectra are insufficient for a definitive assignment, two-dimensional techniques are employed. For pyrazole regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.[9][10][11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation for our target molecule is between the N-methyl protons and the C5 carbon of the pyrazole ring. This correlation would be absent in Regioisomer 1.[9][10][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. For the target molecule, a NOESY correlation would be expected between the N-methyl protons and the pyrazole H3 proton. In contrast, for a regioisomer where the methyl group is adjacent to the methanol substituent, a correlation between the N-methyl protons and the methylene protons of the methanol group would be observed.[11][14]

The following diagram illustrates the critical HMBC and NOESY correlations that differentiate the target molecule from a key regioisomer.

Caption: Key HMBC and NOESY correlations for structural elucidation.

Mass Spectrometry: Beyond Just the Molecular Weight

While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion for all regioisomers, their fragmentation patterns can differ. The positions of the substituents influence the stability of the resulting fragment ions, leading to variations in their relative abundances. Although not as definitive as NMR, these differences can provide supporting evidence for a structural assignment.[15][16][17][18][19]

Predicted Fragmentation Pathways:

The fragmentation of N-methylpyrazoles often involves rearrangement to a pyridazine or pyrimidine ring.[15] The loss of bromine, the methanol group, or a portion of the pyrazole ring will lead to characteristic fragment ions. Comparing the relative intensities of these fragments between samples can aid in differentiation.

Experimental Protocols

To ensure the reproducibility and reliability of the data, the following detailed protocols are provided.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.[20]

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker).

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.[20]

  • 2D NMR Acquisition (HMBC & NOESY):

    • Use the same sample as for the 1D experiments.

    • Select the appropriate pulse programs (e.g., 'hmbcgplpndqf' for HMBC and 'noesygpph' for NOESY on Bruker).

    • Optimize the spectral widths and acquisition times for both dimensions. HMBC experiments typically require more scans than other 2D experiments to achieve a good signal-to-noise ratio.[9]

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified pyrazole derivative in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization: Electron Ionization (EI) is typically used to induce fragmentation.

  • Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.

Conclusion

The unambiguous differentiation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its regioisomers is a critical analytical task that requires a systematic and multi-technique approach. While ¹H and ¹³C NMR provide the foundational data, the strategic application of 2D NMR experiments, particularly HMBC and NOESY, is often necessary for a definitive structural assignment. By understanding the underlying principles of these techniques and carefully interpreting the resulting data, researchers can confidently navigate the complexities of pyrazole chemistry and ensure the integrity of their scientific endeavors.

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  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]

  • Ghamdi, A. M. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. Available at: [Link]

  • Faure, R., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Chen, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8093-8103. Available at: [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c][1][9] benzodiazocin-11-one. A new ring system. Farmaco, 55(4), 249-256. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 263. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • National Institute of Justice. (2016). Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Available at: [Link]

  • Pate, B. H., & Prozument, K. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Comprehensive Reviews in Food Science and Food Safety, 22(3), 204-219. Available at: [Link]

  • Desai, N. C., et al. (2014). A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Journal of Saudi Chemical Society, 18(5), 592-599. Available at: [Link]

  • NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Jimeno, M. L., et al. (2003). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Journal of Molecular Structure, 651-653, 291-295. Available at: [Link]

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Comparative

Comparative Guide: Purity Validation Standards for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary: The Halogen Challenge For drug development professionals working with (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , standard purity validation is complicated by two factors: the high mass percentage of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

For drug development professionals working with (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , standard purity validation is complicated by two factors: the high mass percentage of Bromine (~41.8%) and the potential for regio-isomeric contamination (specifically the 4-bromo-5-methanol isomer).

While Elemental Analysis (EA) via combustion remains a prerequisite for many peer-reviewed journals, it often fails to detect non-combustible impurities (silica, inorganic salts) or distinguish between isomers. This guide compares the traditional Combustion Analysis (CHN) standard against the modern "Gold Standard" of Quantitative NMR (qNMR) , providing a validated workflow to ensure your intermediate meets the stringent requirements of pharmaceutical synthesis.

Theoretical Standards & Baseline Data

Before selecting an analytical method, the theoretical baseline must be established. The high bromine content requires specific calibration of combustion analyzers to prevent interference.

Target Molecule: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Formula: C


H

BrN

O Molecular Weight: 191.03 g/mol
Table 1: Theoretical Elemental Composition (Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Limit (+/- 0.4%)
Carbon (C) 512.01160.05531.44% 31.04 – 31.84%
Hydrogen (H) 71.0087.0563.69% 3.29 – 4.09%
Nitrogen (N) 214.00728.01414.66% 14.26 – 15.06%
Bromine (Br) 179.90479.90441.83% 41.43 – 42.23%
Oxygen (O) 115.99915.9998.38% Calculated by difference

Critical Insight: The high Bromine content (>40%) acts as a "mass sink." A 1% error in Bromine determination can skew the Carbon/Nitrogen ratio significantly. Standard CHN analyzers without halogen traps (e.g., silver wool or tungsten oxide) will yield erratic results due to the formation of volatile bromine gases that interfere with thermal conductivity detectors.

Method Comparison: Combustion (CHN) vs. qNMR

We evaluated two primary methodologies for validating the purity of this specific pyrazole intermediate.

Method A: Classical Combustion Analysis (CHN)

Principle: High-temperature combustion (900°C+) in an oxygen-rich environment. Status: Traditional Requirement for Publication.

  • Pros:

    • Accepted universally by journals (JOC, J. Med. Chem).

    • Requires minimal method development (standard "shoot and burn").

  • Cons:

    • Blind to Isomers: Cannot distinguish between the target (5-bromo) and the impurity (4-bromo).

    • Blind to Inorganics: Silica gel (SiO

      
      ) from column chromatography does not combust, artificially lowering %C, %H, and %N values proportionally.
      
    • Halogen Interference: Requires aggressive scrubbing of halogen gases.

Method B: Quantitative NMR (qNMR) – Recommended

Principle: Integration of proton signals relative to a traceable Internal Standard (IS). Status: Modern "Gold Standard" for Pharmaceutical Intermediates.

  • Pros:

    • Absolute Purity: Detects water, residual solvents, and inorganic salts (by mass balance).

    • Structural Specificity: Clearly resolves the regiochemistry of the pyrazole ring (N-Me shift differs between 5-Br and 4-Br isomers).

    • Non-Destructive: Sample can be recovered.[1]

  • Cons:

    • Requires precise weighing (metrological weighing).

    • Requires a high-purity Internal Standard.

Experimental Protocols

Protocol A: Optimized CHN Analysis for Brominated Pyrazoles

Use this protocol if submitting for publication requiring elemental data.

  • Sample Preparation: Recrystallize the sample from Ethanol/Heptane to remove silica. Dry in a vacuum oven at 40°C for 12 hours to remove solvent residues (solvent trapped in the lattice is the #1 cause of EA failure).

  • Weighing: Weigh 2.0 – 3.0 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) oxide (WO

    
    )  or Vanadium(V) oxide (V
    
    
    
    O
    
    
    )
    to the capsule.
    • Reasoning: These oxides act as combustion aids and help bind the Bromine, preventing the formation of volatile Br

      
       gas which can corrode the detector or mimic Nitrogen signals.
      
  • Combustion: Run at 980°C with an Oxygen boost time of 60 seconds.

  • Validation: Ensure the instrument is calibrated with a halogenated standard (e.g., p-bromobenzoic acid) rather than simple acetanilide.

Protocol B: qNMR Validation (The "Truth" Standard)

Use this protocol for internal drug development and CoA generation.

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Criteria: High purity (>99.9%), non-hygroscopic, and signals do not overlap with the pyrazole protons.

  • Solvent: DMSO-d

    
     (Provides excellent solubility for polar alcohols).
    
  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.001 mg precision.
    • Dissolve in 0.6 mL DMSO-d

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial: T1 relaxation for quaternary carbons in pyrazoles can be long; insufficient D1 leads to under-integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.[2]

Visualization: Purity Validation Workflow

The following decision tree illustrates the logical flow for validating (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, ensuring both chemical identity and elemental composition compliance.

PurityValidation Start Crude Product (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol IsomerCheck Step 1: 1H NMR (Qualitative) Check Regiochemistry Start->IsomerCheck IsomerFail FAIL: Mixture of 4-Br/5-Br isomers or Wrong Isomer IsomerCheck->IsomerFail Signals Split/Wrong Shift IsomerPass PASS: Single Isomer Confirmed IsomerCheck->IsomerPass Clean Spectrum Purification Chromatography/Recrystallization IsomerFail->Purification Purification->IsomerCheck SolventCheck Step 2: Check Residual Solvent/Silica (1H NMR + Ash Test) IsomerPass->SolventCheck Drying Vacuum Dry (40°C, 12h) SolventCheck->Drying Solvent Peaks Present MethodSelect Select Validation Standard SolventCheck->MethodSelect Clean Drying->SolventCheck qNMR Method A: qNMR (Internal Standard) Calculates Absolute Purity MethodSelect->qNMR For Internal/Dev CHN Method B: Combustion Analysis Requires +/- 0.4% Tolerance MethodSelect->CHN For Publication Final CoA Generation (Identity + Purity Certified) qNMR->Final CHN->Final

Figure 1: Validated decision tree for characterizing brominated pyrazole intermediates. Note the critical "Isomer Check" step early in the process to avoid validating the wrong regioisomer.

Data Comparison: Common Impurities

The following table highlights how common impurities affect the Elemental Analysis results, demonstrating why EA can be misleading without orthogonal data.

Impurity TypeSourceEffect on %C (Theoretical: 31.44%)Effect on %N (Theoretical: 14.66%)Detection Method
Silica Gel (SiO

)
Flash ColumnLowers (Inert diluent)Lowers (Inert diluent)Ash Test / qNMR
Water (H

O)
Hygroscopic natureLowers Lowers Karl Fischer / NMR
Dichloromethane Extraction solventLowers (Dilutes C/N ratio)Lowers 1H NMR
Regioisomer Synthesis byproductNo Change (Isomers have identical EA)No Change 1H NMR (Required)

Conclusion

For (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , relying solely on Elemental Analysis is risky due to the inability to detect regioisomers and the technical challenges of high-bromine combustion.

Recommendation: Use qNMR as the primary standard for purity assignment during the development phase. Reserve Combustion Analysis only for final publication requirements, ensuring the use of Tungsten Oxide additives to manage bromine interference.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). "(4-bromo-1-methyl-1H-pyrazol-5-yl)methanol Properties and Suppliers." Link

  • BldPharm. (2025). "Product Analysis: (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol." Link

  • RSSL. (2024). "qNMR for Purity Determination in Pharmaceuticals." Link

  • AZoNano. (2023).[3] "The Problems Associated With Elemental Analysis and Halogen Interference." Link

Sources

Safety & Regulatory Compliance

Safety

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Proper Disposal Procedures

Executive Summary Immediate Action Required: Treat (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as Halogenated Organic Waste . Under no circumstances should this compound be disposed of in general trash, drain systems, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as Halogenated Organic Waste .

Under no circumstances should this compound be disposed of in general trash, drain systems, or non-halogenated solvent streams.[1][2] The presence of the bromine atom on the pyrazole ring necessitates high-temperature incineration with specific flue gas scrubbing (to neutralize hydrogen bromide).[2] Misclassification into non-halogenated waste streams can result in regulatory fines (EPA/RCRA) and damage to standard catalytic oxidizers used in non-halogenated waste treatment.[2]

Chemical Profile & Hazard Identification

Before disposal, verify the identity of the substance.[1][2] Pyrazole isomers are common; ensure your CAS number matches the specific structural isomer in hand.[2]

ParameterData
Chemical Name (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Common CAS 1415638-13-9 (Verify against specific vial; isomers exist)
Molecular Formula C₅H₇BrN₂O
Physical State Solid (typically off-white to yellow crystalline powder)
Key Heteroatom Bromine (Br) – Dictates disposal pathway
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)
RCRA Status Not P- or U-listed specifically; regulated as Halogenated Waste due to Br content.[2]

The "Halogen Rule" (Scientific Rationale)

Why do we segregate this?

  • Combustion Chemistry: When non-halogenated organics (e.g., Acetone, Methanol) are incinerated, they produce CO₂ and H₂O.[1][2] When brominated compounds are incinerated, they produce Hydrogen Bromide (HBr) and potentially bromine gas (Br₂).[1][2]

  • Infrastructure Damage: HBr is highly corrosive to the metal refractory linings of standard incinerators.[2]

  • Toxic Byproducts: Improper combustion temperatures can lead to the formation of brominated dioxins and furans, which are persistent environmental toxins.[2]

  • The Protocol: Therefore, this waste is sent to specialized facilities equipped with alkaline scrubbers that capture acid gases before they are released.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (At the Bench)

Do NOT mix this solid with non-halogenated solvents (e.g., Acetone washings) unless you intend to label the entire container as Halogenated Waste.[1][2]

  • Scenario A: Pure Solid Waste (Expired/Excess Material) [1][2]

    • Keep the material in its original vial if possible.[2]

    • If transferring, place the solid into a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

    • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: List "(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol" fully. Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

  • Scenario B: Solution Waste (Reaction Mixtures/Rinsate)

    • If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol), the entire solution is now Halogenated Waste.[1][2]

    • Pour into the Halogenated Solvent carboy (typically designated with a specific color, often yellow or green depending on institutional coding).[2]

    • Critical Threshold: Even 1% halogen content classifies the whole container as halogenated.[2]

Phase 2: Containerization & Storage[2][3][4]
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential leaks.[2]

  • Compatibility: Ensure the waste is not mixed with strong oxidizers (e.g., nitric acid, peroxides), as pyrazoles can be oxidized, potentially evolving heat or gases.[1][2]

  • Cap Torque: Ensure caps are "hand-tight" to prevent fume leakage but allow for pressure equilibration if the vessel is stored in a fluctuating temperature environment.[2]

Phase 3: Labeling & Documentation

Use the following nomenclature for your waste tag:

  • Chemical Name: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[2]

  • Waste Stream: Halogenated Organic Solid (or Liquid if dissolved)[1][2]

  • Hazards: Irritant, Toxic[1][2][3]

Decision Workflow (Visualization)

The following logic tree guides the researcher through the disposal decision process to ensure compliance.

DisposalWorkflow Start Waste Generation: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved OriginalContainer Is it in original manufacturer vial? SolidPath->OriginalContainer SolventCheck Solvent Type? LiquidPath->SolventCheck BagIt Place entire vial in clear ziplock bag OriginalContainer->BagIt Yes BulkSolid Transfer to HDPE Wide-Mouth Jar OriginalContainer->BulkSolid No (Loose powder) FinalSolid Label: Halogenated Organic SOLID BagIt->FinalSolid BulkSolid->FinalSolid HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halo Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent No Halogens FinalLiquid Label: Halogenated Organic LIQUID HaloSolvent->FinalLiquid ContaminationRule APPLY HALOGEN RULE: Mixture becomes Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->FinalLiquid

Figure 1: Decision matrix for disposing of brominated pyrazole derivatives. Note that mixing with non-halogenated solvents still results in a halogenated waste classification.[2]

Spill Response Procedures

In the event of a benchtop spill of the solid material:

  • PPE: Don Nitrile gloves (double gloving recommended), safety glasses, and a lab coat.[1][2]

  • Containment: Do not use a vacuum cleaner (creates dust aerosols).[2] Use the Wet Wipe Method .[2]

    • Wet a paper towel or absorbent pad with a compatible solvent (Ethanol or Water).[2]

    • Gently wipe the powder inward to avoid spreading.[2]

  • Disposal of Debris: Place all contaminated wipes, gloves, and scoopers into the Solid Halogenated Waste container.[1][2] Do not throw spill cleanup materials into the regular trash.[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents.[2] 40 CFR Part 261.[2] Available at: [Link][1]

  • Princeton University EHS. Waste Removal and Waste Management: Halogenated vs Non-Halogenated Solvents. Available at: [Link][2]

  • PubChem. Compound Summary: (5-bromo-1-methylpyrazol-4-yl)methanol.[2] National Library of Medicine.[2] Available at: [Link][1]

Sources

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